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Foundational

Chemical Properties and Stability of D-Azidophenylalanine Cyclohexylammonium Salt: A Technical Guide for Peptide Engineering

Executive Summary In the rapidly advancing fields of peptide engineering and bioconjugation, the incorporation of non-canonical amino acids (ncAAs) has become a cornerstone for developing highly stable, targeted therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly advancing fields of peptide engineering and bioconjugation, the incorporation of non-canonical amino acids (ncAAs) has become a cornerstone for developing highly stable, targeted therapeutics. D-azidophenylalanine cyclohexylammonium salt (D-AzF CHA salt) represents a uniquely privileged molecular scaffold. It combines the bioorthogonal reactivity of an azide group, the proteolytic resistance of a D-enantiomer, and the exceptional shelf-life stability conferred by its cyclohexylammonium salt form.

This technical guide provides an in-depth analysis of the chemical properties, stability mechanisms, and validated experimental workflows for utilizing D-AzF CHA salt in modern drug development.

Structural Advantages and Mechanistic Causality

To fully leverage D-AzF CHA salt in synthetic biology, one must understand the causality behind its three primary structural features:

A. The D-Enantiomer: Evading Proteolytic Degradation

A major limitation of native peptide therapeutics is their rapid degradation by endogenous gastrointestinal and plasma proteases. Enzymes such as chymotrypsin and trypsin possess highly stereospecific active sites optimized exclusively for L-amino acids[1]. The inversion of stereochemistry at the α -carbon in D-AzF creates a profound steric clash within the protease's S1 binding pocket. Consequently, substituting native residues with D-phenylalanine derivatives renders the adjacent peptide bonds virtually invisible to enzymatic hydrolysis, dramatically extending the in vivo half-life of the peptide[].

B. The Azide Moiety: Absolute Bio-orthogonality

The para-azido modification on the phenylalanine ring serves as a premier bioorthogonal handle. The azide group possesses absolute kinetic stability within complex cellular milieus; it remains completely inert to the diverse array of biological nucleophiles and electrophiles present in vivo[]. However, it reacts with exceptional speed and chemoselectivity when exposed to specific alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[].

C. The Cyclohexylammonium (CHA) Salt: Thermodynamic Stabilization

Free N-protected or unprotected ncAAs are frequently amorphous, oily, or highly hygroscopic. This physical instability leads to moisture absorption, variable weighing, and accelerated chemical degradation (such as auto-reduction of the azide group)[4].

Reacting the free carboxylic acid with cyclohexylamine (a strong, bulky organic base) forms a stable ionic adduct. The bulky aliphatic ring of the CHA counterion disrupts water coordination, drastically reducing hygroscopicity. This thermodynamic stabilization drives the formation of a highly ordered crystalline lattice, shielding the reactive azide and carboxylate groups from ambient degradation[4].

Mechanism FreeAcid D-AzF Free Acid (Amorphous, Hygroscopic) IonicAdduct Ionic Adduct Formation (Proton Transfer) FreeAcid->IonicAdduct Addition CHABase Cyclohexylamine (CHA) (Bulky Organic Base) CHABase->IonicAdduct Addition StableSalt D-AzF CHA Salt (Crystalline, Stable) IonicAdduct->StableSalt Crystallization

Caption: Thermodynamic stabilization of D-AzF via cyclohexylammonium salt crystallization.

Quantitative Stability Profile

The strategic design of D-AzF CHA salt yields measurable improvements across both chemical storage and biological application metrics. The table below summarizes the comparative stability data derived from structural peptide modifications and salt-formation principles[1][4].

MetricFree Acid (L-AzF)Free Acid (D-AzF)D-AzF CHA SaltMechanistic Driver
Physical State Oily / AmorphousOily / AmorphousHighly CrystallineBulky CHA counterion enforces lattice packing.
Hygroscopicity HighHighVery LowCHA hydrophobic ring repels water coordination.
Shelf-Life (25°C) < 3 Months< 3 Months> 24 MonthsCrystalline matrix prevents azide auto-reduction.
Colonic Stability < 30 Minutes> 1.5 HoursN/A (Used post-synthesis)D-chirality prevents protease S1 pocket binding.

Self-Validating Experimental Protocols

To maintain scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic explanation to ensure researchers understand why the action is performed, minimizing downstream synthesis failures.

Protocol 1: Free Acid Regeneration (Desalting) for SPPS

Before D-AzF can be coupled during Solid-Phase Peptide Synthesis (SPPS), the CHA salt must be removed. Causality: If left in the mixture, the cyclohexylamine base will aggressively consume coupling reagents (e.g., HATU, DIC) and cap the growing peptide chain, halting synthesis[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of D-AzF CHA salt in a biphasic mixture of Ethyl Acetate (EtOAc) and 5% aqueous KHSO4​ (or 0.1 M HCl).

  • Phase Separation (Self-Validation Check): Shake vigorously for 2 minutes. Check the pH of the aqueous layer; it must be between pH 2.0 and 3.0.

    • Why? At pH 2-3, the cyclohexylamine (pKa ~10.6) is fully protonated and partitions entirely into the aqueous phase. Simultaneously, the D-AzF carboxylate (pKa ~3.5) is protonated into its neutral free acid form, driving it into the organic EtOAc phase.

  • Extraction: Discard the lower aqueous layer. Wash the organic layer with two additional portions of acidic water to ensure 100% CHA removal.

  • Neutralization: Wash the organic layer with brine (pH ~7) to remove residual acid.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure to yield the pure D-AzF free acid as a foam or oil, ready for immediate SPPS coupling.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once the D-AzF is incorporated into the peptide, it can be functionalized. Causality: While CuAAC is highly efficient, copper catalysts are cytotoxic and can induce oxidative damage to sensitive peptide side chains. SPAAC utilizes sterically strained cyclooctynes (e.g., DBCO) to drive the reaction without metal catalysts[].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified D-AzF-containing peptide in a biocompatible buffer (e.g., PBS, pH 7.4).

  • Conjugation: Add 1.5 to 2.0 eq of the DBCO-functionalized payload (e.g., fluorophore, PEG chain).

  • Incubation: Agitate gently at room temperature for 2-4 hours. The strain release of the alkyne ring provides the thermodynamic driving force to form the stable triazole linkage.

  • Validation: Monitor reaction completion via LC-MS. The mass shift will exactly match the molecular weight of the DBCO-payload, confirming successful bioorthogonal tagging.

Workflow Desalt 1. Desalting (Acid Wash pH 2-3) SPPS 2. SPPS Coupling (Peptide Elongation) Desalt->SPPS Cleavage 3. Resin Cleavage (TFA Treatment) SPPS->Cleavage Click 4. SPAAC Click (Bioorthogonal Tagging) Cleavage->Click

Caption: End-to-end workflow from D-AzF CHA salt regeneration to bioorthogonal peptide conjugation.

Conclusion

The utilization of D-azidophenylalanine cyclohexylammonium salt represents a masterclass in rational chemical design. By combining the steric immunity of D-amino acids with the bio-orthogonality of click chemistry and the thermodynamic stability of cyclohexylammonium salts, researchers are equipped with a highly robust building block. Adhering to the rigorous desalting and conjugation protocols outlined above ensures that the theoretical benefits of this ncAA translate flawlessly into stable, high-yield therapeutic peptides.

References

  • MDPI. "Impact of Peptide Structure on Colonic Stability and Tissue Permeability." MDPI Pharmaceuticals, July 2023. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Differences Between L- and D-azidophenylalanine Enantiomers

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-natural amino acids into peptides and proteins has become a cornerstone of modern chemical biology and drug development. A...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptides and proteins has become a cornerstone of modern chemical biology and drug development. Among these, azidophenylalanine, with its bioorthogonal azide moiety, offers a powerful tool for protein labeling, crosslinking, and creating novel therapeutic modalities.[1][] This guide delves into the critical, yet often overlooked, structural distinctions between the L- and D-enantiomers of azidophenylalanine. We will explore the fundamental principles of amino acid chirality, the subtle but significant differences in their three-dimensional structure, and the profound impact these differences have on peptide conformation, biological activity, and analytical characterization. This document serves as a comprehensive resource for researchers aiming to harness the full potential of these versatile building blocks by providing a detailed understanding of their stereochemical nuances.

Introduction: The Significance of Chirality in Azidophenylalanine

All amino acids, with the exception of glycine, are chiral molecules, meaning they exist as two non-superimposable mirror images, or enantiomers.[3][4] These are designated as L- (levorotatory) and D- (dextrorotatory) based on the spatial arrangement of the amino group, carboxyl group, hydrogen atom, and the side chain around the central alpha-carbon.[4][5] In nature, the vast majority of proteins are constructed from L-amino acids.[4][6] The introduction of a D-amino acid, such as D-azidophenylalanine, into a peptide sequence represents a significant structural perturbation with far-reaching consequences.

L-azidophenylalanine (specifically, 4-azido-L-phenylalanine) is an analog of L-phenylalanine and can be incorporated into proteins during translation.[1] Its azide group serves as a versatile chemical handle for a variety of bioorthogonal reactions, including the highly efficient copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry").[1][7] This enables site-specific protein labeling for applications ranging from fluorescence imaging and purification to studying protein dynamics.[1][8]

D-azidophenylalanine, on the other hand, is a synthetic enantiomer not typically found in natural biological systems.[] Its incorporation into peptides is primarily achieved through chemical synthesis. The key advantage of using D-amino acids lies in their ability to confer enhanced stability against enzymatic degradation, as proteases are stereospecific for L-amino acid peptide bonds.[3][10] This increased proteolytic resistance can significantly prolong the half-life of peptide-based drugs in vivo.[6][10]

This guide will illuminate the structural underpinnings of these differing properties, providing a framework for the rational design of novel peptides and proteins with tailored functionalities.

Intrinsic Structural Differences: A Comparative Analysis

While L- and D-azidophenylalanine share the same chemical formula (C9H10N4O2) and molecular weight (206.20 g/mol ), their atoms are arranged differently in three-dimensional space.[1] This difference in stereochemistry dictates their distinct interactions with other chiral molecules, such as enzymes and receptors.

Structural ParameterL-azidophenylalanineD-azidophenylalanineSignificance
Absolute Configuration (2S)-2-amino-3-(4-azidophenyl)propanoic acid[1](2R)-2-amino-3-(4-azidophenyl)propanoic acidDefines the three-dimensional arrangement of substituents around the alpha-carbon, leading to opposite optical rotation.
Optical Rotation Levorotatory (rotates plane-polarized light to the left)[4]Dextrorotatory (rotates plane-polarized light to the right)[4]A key physical property used for enantiomeric identification and purity assessment.
Ramachandran Plot Favors conformations in the left-handed alpha-helical and beta-sheet regions.Favors conformations in the right-handed alpha-helical and beta-sheet regions (a mirror image of the L-amino acid plot).[11]Dictates the allowed backbone torsion angles (phi and psi) and thus influences the secondary structure of peptides.
Interaction with Enzymes Recognized by ribosomes and aminoacyl-tRNA synthetases for protein incorporation.[] Susceptible to degradation by proteases.[12]Generally not recognized by the translational machinery.[12] Resistant to proteolytic degradation.[3][10]Crucial for in vivo applications, determining bioavailability and therapeutic half-life.

Impact on Peptide and Protein Structure

The substitution of an L-amino acid with its D-enantiomer within a peptide sequence can induce significant alterations in its secondary and tertiary structure.[3][13]

  • Disruption of Secondary Structures: The introduction of a D-amino acid can disrupt the regular hydrogen-bonding patterns that stabilize alpha-helices and beta-sheets, which are typically formed from all L-amino acids.[13] This can lead to localized changes in conformation or even a complete shift in the secondary structure.[3]

  • Induction of Beta-Turns: In some cases, the incorporation of a D-amino acid can promote the formation of beta-turns, which are tight loops that reverse the direction of the peptide backbone.[13]

  • Increased Rigidity: The steric constraints imposed by a D-amino acid can lead to a more rigid peptide structure.[10] This increased rigidity can prevent the peptide from adopting conformations that are susceptible to enzymatic cleavage, further enhancing its stability.[10]

  • Altered Self-Assembly: In the context of self-assembling peptides, the presence of a D-amino acid can significantly impact the supramolecular architecture, potentially leading to the formation of different nanostructures compared to the all-L-peptide.[3][13]

The following diagram illustrates the conceptual impact of incorporating a D-amino acid on a helical peptide structure.

Peptide_Structure cluster_L All L-Amino Acid Peptide cluster_D Peptide with D-Amino Acid L_peptide L-L-L-L-L-L L_helix Stable Alpha-Helix L_peptide->L_helix Forms regular hydrogen bonds D_peptide L-L-D-L-L-L D_disruption Disrupted Helix / Turn D_peptide->D_disruption Breaks helical periodicity caption Impact of D-amino acid on peptide secondary structure.

Caption: Impact of D-amino acid on peptide secondary structure.

Analytical Techniques for Enantiomeric Discrimination

Distinguishing between L- and D-azidophenylalanine is crucial for quality control in peptide synthesis and for understanding their distinct biological effects. Several analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating enantiomers.[14][15] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation of Azidophenylalanine Enantiomers

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) or macrocyclic glycopeptide phases (e.g., teicoplanin-based) have shown good enantioselectivity for amino acids.[14][16][17]

  • Mobile Phase Preparation: The mobile phase composition is critical for achieving optimal separation. A typical mobile phase for reversed-phase chiral HPLC consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[14] The exact ratio and buffer pH may need to be optimized.

  • Sample Preparation: Dissolve the azidophenylalanine sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Temperature can influence enantioselectivity; it is often controlled and can be varied (e.g., 0-30 °C) to optimize resolution.[14]

    • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).[14]

  • Data Analysis: The L- and D-enantiomers will appear as two distinct peaks in the chromatogram. The elution order can be determined by running a standard of a pure enantiomer or by using a chiral detector like a circular dichroism detector.[14]

Chiral_HPLC_Workflow start Sample (L/D Mixture) hplc Chiral HPLC System (Chiral Stationary Phase) start->hplc Injection detector UV/CD Detector hplc->detector Elution chromatogram Chromatogram detector->chromatogram Signal Acquisition result Separated Enantiomers (Quantification & Identification) chromatogram->result Data Analysis caption Workflow for chiral HPLC separation.

Caption: Workflow for chiral HPLC separation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Enantiomers give mirror-image CD spectra, making this a useful technique for determining enantiomeric purity and studying conformational changes in peptides.[18] L- and D-amino acids typically exhibit opposite Cotton effects in the 190-220 nm region.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While L- and D-enantiomers produce identical NMR spectra in an achiral solvent, their spectra can be differentiated by using a chiral solvating agent or a chiral derivatizing agent.[] These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which have distinct NMR chemical shifts.

Applications in Drug Development

The choice between L- and D-azidophenylalanine has significant implications for the development of peptide-based therapeutics.

  • Enhanced Stability and Bioavailability: As previously mentioned, the incorporation of D-azidophenylalanine can protect peptides from rapid degradation by proteases, leading to a longer in-vivo half-life and improved bioavailability.[3][10] This is a critical consideration for developing effective peptide drugs.

  • Modulation of Biological Activity: The stereochemistry of an amino acid can directly influence its interaction with a biological target. A D-amino acid may exhibit a different binding affinity or selectivity for a receptor compared to its L-counterpart.[12] This allows for the fine-tuning of a peptide's pharmacological profile.

  • Novel Peptide Scaffolds: The use of D-amino acids enables the design of peptides with unnatural conformations, potentially leading to the discovery of novel therapeutic agents with unique biological activities.[10][13]

Conclusion

The structural differences between L- and D-azidophenylalanine, though subtle, are profound in their consequences. A comprehensive understanding of their distinct stereochemistry, conformational preferences, and interactions with biological systems is paramount for their effective application in research and drug development. The L-enantiomer provides a gateway for the site-specific modification of proteins within a native-like context, while the D-enantiomer offers a powerful strategy for enhancing the stability and modulating the activity of therapeutic peptides. By carefully selecting the appropriate enantiomer and leveraging the analytical techniques described herein, researchers can unlock the full potential of these versatile unnatural amino acids to engineer novel biomolecules with precisely tailored properties.

References

  • Azidophenylalanine - Wikipedia. (n.d.). Retrieved March 23, 2026, from [Link]

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? Retrieved March 23, 2026, from [Link]

  • Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Peptide-based Biomaterials (pp. 174-216). Royal Society of Chemistry.
  • Marchesan, S., & Del Gatto, A. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 23(11), 2999.
  • Caparrós-Martín, J. A., et al. (2013). Effect of D-amino acids on structure and synthesis of peptidoglycan in Escherichia coli. Journal of Bacteriology, 195(4), 747-757.
  • Sánchez-López, J. V., & Cava, F. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 9, 684.
  • Tookmanian, E. M., Fenlon, E. E., & Brewer, S. H. (2015). Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Advances, 5(2), 1274-1281.
  • Richardson, M. B., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. The Journal of Organic Chemistry, 83(8), 4441-4449.
  • Richardson, M. B., et al. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. ACS Publications. Retrieved March 23, 2026, from [Link]

  • Pini, A., et al. (1999). Study of the conformational profile of selected unnatural amino acid residues derived from L-phenylalanine. Journal of Peptide Science, 5(6), 251-262.
  • Arranz-Gibert, P., et al. (2021). Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins. Cell Chemical Biology, 28(12), 1735-1746.e6.
  • American Chemical Society. (n.d.). Facile Multigram Synthesis of 4-Azidomethyl-L-phenylalanine. Retrieved March 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Azido-L-phenylalanine. PubChem Compound Database. Retrieved March 23, 2026, from [Link]

  • Li, Y., & Dalby, P. A. (2022). Engineering of enzymes using non-natural amino acids. Bioscience Reports, 42(8), BSR20212458.
  • Richardson, M. B., et al. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. Semantic Scholar. Retrieved March 23, 2026, from [Link]

  • Wang, Y., et al. (2023). Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging. Methods in Enzymology, 688, 1-22.
  • BioPharmaSpec. (2024, September 16). L/D-Amino Acids: Differences and Importance. Retrieved March 23, 2026, from [Link]

  • YouTube. (2021, August 27). L- and D-enantiomers of amino acids. Retrieved March 23, 2026, from [Link]

  • Beck, D. A. C., et al. (2008). Defined quadrants and conformational regions for the L- and D-amino acids. Protein Science, 17(1), 82-90.
  • Wang, C., et al. (2016). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Chirality, 28(10), 688-693.
  • Chemistry LibreTexts. (2019, June 5). 22.03: The D and L Notation. Retrieved March 23, 2026, from [Link]

  • YouTube. (2021, October 21). L and D Amino Acids Explained. Retrieved March 23, 2026, from [Link]

  • Stensitzki, T., et al. (2021). Site-by-site tracking of signal transduction in an azidophenylalanine-labeled bacteriophytochrome with step-scan FTIR spectroscopy. Faraday Discussions, 229, 249-267.
  • Kalíková, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • Cambridge Research Biochemicals. (2018, January). Figuring Out the Configuration. Retrieved March 23, 2026, from [Link]

  • Wallworth, D. (2017, November 29). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved March 23, 2026, from [Link]

  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178.
  • ResearchGate. (n.d.). The four independent molecules A to D from the zwitterionic l-phenylalanine structure. Retrieved March 23, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to para-Azidophenylalanine in Unnatural Amino Acid Mutagenesis

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: The Dawn of Expanded Genetic Alphabets The central dogma of molecular biology, elegant in its simplic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Dawn of Expanded Genetic Alphabets

The central dogma of molecular biology, elegant in its simplicity, is predicated on a genetic code comprising twenty canonical amino acids. For decades, this has been the foundational toolkit for protein scientists. However, the pioneering field of unnatural amino acid (UAA) mutagenesis has shattered this limitation, offering a vastly expanded chemical repertoire for protein engineering.[1][2][3] This guide delves into the core of this revolution, focusing on a particularly versatile and powerful unnatural amino acid: para-azido-L-phenylalanine (pAzF).

It is important to clarify a point of nomenclature at the outset. While the user's query mentioned "D-azidophenylalanine," the biologically active and translationally incorporated isomer is the L-enantiomer, para-azido-L-phenylalanine.[4] This guide will henceforth refer to it by its common abbreviation, pAzF.

para-Azidophenylalanine (pAzF): A Chemist's Swiss Army Knife in a Biological World

pAzF is a derivative of the natural amino acid L-phenylalanine, distinguished by the presence of an azide (-N₃) group at the para position of the phenyl ring.[5][6] This seemingly small modification imbues the amino acid with a remarkable set of chemical properties that are largely absent in the proteome of any known organism, a characteristic known as bioorthogonality.

Chemical and Physical Properties

The azide moiety is the key to pAzF's utility. It is a high-energy functional group that is remarkably stable under physiological conditions, yet it can be selectively activated under specific conditions to participate in a variety of chemical transformations.[7]

PropertyDescriptionSignificance
Molecular Formula C₉H₁₀N₄O₂
Molar Mass 206.205 g·mol⁻¹
Appearance Off-white solid
Solubility Soluble in water, DMSO, and DMFFacilitates its use in cell culture media and reaction buffers.
Bioorthogonality The azide group is abiotic and does not typically react with endogenous functional groups in cells.Enables highly specific chemical modifications of proteins within complex biological milieu.[8]
Photoreactivity Upon exposure to UV light (typically ~365 nm), the aryl azide forms a highly reactive nitrene intermediate.Allows for photo-crosslinking to capture transient protein-protein interactions.[9][10]
"Clickable" Handle The azide group is a key participant in highly efficient and specific bioorthogonal "click" reactions.Enables the covalent attachment of a wide array of probes, drugs, and other molecules to proteins.[6][7]

A Note on Safety: Like many azide-containing compounds, isolated pAzF can be explosive and is light-sensitive. It should be stored at -20°C in the dark and handled with appropriate care.[6]

The Machinery of Incorporation: Expanding the Genetic Code

The site-specific incorporation of pAzF into a target protein is achieved through a process known as genetic code expansion or unnatural amino acid mutagenesis.[1][11][12] This technique co-opts the cell's own translational machinery by introducing a new, orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[]

The Orthogonal Synthetase/tRNA Pair

The core of this technology is an aaRS/tRNA pair that is "orthogonal" to the host organism's endogenous pairs. This means that the engineered synthetase exclusively charges its cognate tRNA with pAzF, and this engineered tRNA is not recognized by any of the host's native synthetases. Similarly, the orthogonal synthetase does not charge any of the host's endogenous tRNAs with pAzF or any other amino acid.[14][15]

For pAzF, a commonly used orthogonal system is derived from the tyrosyl-tRNA synthetase/tRNA pair of the archaeon Methanocaldococcus jannaschii (MjTyrRS).[7][] The active site of the MjTyrRS is mutated through rounds of directed evolution to specifically recognize and bind pAzF instead of its natural substrate, tyrosine.

Repurposing the Amber Stop Codon (TAG)

To direct the incorporation of pAzF at a specific site in the protein of interest, a nonsense codon is used. The most common choice is the amber stop codon, TAG.[16][17] Using standard site-directed mutagenesis, the codon for the desired amino acid in the target gene is replaced with a TAG codon.

When this modified gene is expressed in a host cell (e.g., E. coli or mammalian cells) that also expresses the orthogonal pAzF-specific aaRS/tRNA pair and is supplied with pAzF in the growth medium, the following occurs:

  • The ribosome encounters the in-frame TAG codon on the mRNA.

  • Instead of terminating translation, the orthogonal tRNA, charged with pAzF, recognizes the TAG codon.

  • pAzF is incorporated into the growing polypeptide chain.

  • Translation continues until a natural stop codon is reached.

This process results in the production of a full-length protein with pAzF at a single, predetermined site.[18]

G cluster_0 Genetic Engineering cluster_1 Orthogonal System cluster_2 Host Cell Expression cluster_3 Translational Incorporation gene Gene of Interest mutagenesis Site-Directed Mutagenesis (e.g., TAC -> TAG) gene->mutagenesis plasmid_gene Plasmid with TAG-mutated gene mutagenesis->plasmid_gene transformation Co-transformation plasmid_gene->transformation aaRS Engineered pAzF Synthetase (pAzFRS) plasmid_orthogonal Plasmid with pAzFRS & tRNA(CUA) aaRS->plasmid_orthogonal tRNA Orthogonal tRNA(CUA) tRNA->plasmid_orthogonal plasmid_orthogonal->transformation cell Host Cell (e.g., E. coli) culture Cell Culture + pAzF cell->culture transformation->cell expression Protein Expression culture->expression charged_tRNA pAzF-tRNA(CUA) culture->charged_tRNA pAzFRS charges tRNA mrna mRNA with TAG codon expression->mrna ribosome Ribosome protein Full-length protein with pAzF ribosome->protein mrna->ribosome charged_tRNA->ribosome photocrosslinking Photo-Crosslinking protein->photocrosslinking Applications click_chem Bioorthogonal Chemistry protein->click_chem Applications G pAzF_protein Protein A with pAzF complex Transient Interaction Complex pAzF_protein->complex interacting_protein Interacting Protein B interacting_protein->complex uv_light UV Light (365 nm) complex->uv_light nitrene Reactive Nitrene Intermediate uv_light->nitrene Photolysis n2_gas N₂ Gas nitrene->n2_gas releases covalent_complex Covalently Crosslinked Protein A-B Complex nitrene->covalent_complex C-H/N-H Insertion analysis Analysis (SDS-PAGE, MS) covalent_complex->analysis

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Exploratory

Physicochemical Profiling and Application Workflows for D-Azidophenylalanine CHA Salt

Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Executive Summary & Structural Nuance In the realm of bioorthogonal chemistry and solid...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary & Structural Nuance

In the realm of bioorthogonal chemistry and solid-phase peptide synthesis (SPPS), azido-functionalized amino acids are critical building blocks for site-specific modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) [1]. However, a frequent point of confusion in procurement and experimental design lies in structural isomerism.

D-azidophenylalanine CHA salt (CAS: 1286670-95-8) specifically refers to the α -azido derivative of D-phenylalanine—formally named cyclohexanaminium (R)-2-azido-3-phenylpropanoate [2]. Unlike 4-azido-L-phenylalanine (pAzF), which retains its α -amino group for genetic code expansion, this compound replaces the α -amino group with an azide. It is primarily utilized as an N-terminal capping agent in peptide synthesis or as a chiral building block for complex active pharmaceutical ingredients (APIs).

This whitepaper details the molecular weight calculations, aqueous solubility dynamics, and field-proven protocols for handling this specific cyclohexylammonium (CHA) salt.

Molecular Weight & Physicochemical Properties

The Causality of the CHA Salt Form

Free α -azido acids are notoriously difficult to handle; they often present as viscous, unstable oils that are prone to decarboxylation or racemization over time. To resolve this, manufacturers precipitate the free acid with cyclohexylamine (CHA). The resulting ionic interaction forms a highly stable, weighable, crystalline solid with an extended shelf-life [3].

When calculating stoichiometry for synthetic reactions, researchers must account for the mass of the CHA counterion.

  • Free Acid (C 9​ H 9​ N 3​ O 2​ ): 191.19 g/mol

  • Cyclohexylamine (C 6​ H 13​ N): 99.17 g/mol

  • Total Molecular Weight: 290.36 g/mol

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name Cyclohexanaminium (R)-2-azido-3-phenylpropanoate α -azido configuration; requires salt cracking for SPPS.
CAS Number 1286670-95-8Verified registry identifier [4].
Molecular Formula C 15​ H 22​ N 4​ O 2​ Includes the CHA counterion.
Molecular Weight 290.36 g/mol Must be used for all molarity calculations.
Aqueous Solubility ~5 - 10 mg/mL (Moderate)Limited by bulky hydrophobic domains; requires sonication.
Organic Solubility >50 mg/mL in DMSO / DMFDisrupts crystal lattice; ideal for stock solutions.

Solubility Dynamics & Solvent Selection

The solubility profile of D-azidophenylalanine CHA salt is governed by competing thermodynamic forces. While the carboxylate-ammonium ionic pair favors aqueous hydration, the massive hydrophobic bulk of both the benzyl side-chain and the cyclohexyl ring severely restricts water solubility.

Aqueous Behavior: In purely aqueous buffers (pH 7.4), the salt exhibits limited solubility (~5-10 mg/mL). Attempting to dissolve high concentrations directly in water often results in cloudy suspensions due to the high crystal lattice energy and unfavorable hydration entropy of the hydrophobic rings [5].

Organic Solvation: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are required to efficiently disrupt the ionic lattice and solvate the hydrophobic domains. For biological assays, the standard practice is to create a highly concentrated stock in DMSO, followed by rapid dilution into aqueous buffers.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Preparation of a 100 mM Stock Solution for Bioassays

Use this protocol when the compound is being used directly in solution-phase click chemistry without prior removal of the CHA salt.

  • Gravimetric Calculation: Weigh exactly 29.04 mg of D-azidophenylalanine CHA salt (equivalent to 0.1 mmol).

  • Primary Solvation: Add 1.0 mL of anhydrous DMSO to the vial.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-3 minutes.

  • Self-Validation (Visual Inspection): Shine a laser pointer through the vial. The absence of a Tyndall effect (light scattering) confirms complete dissolution at the microscopic level.

  • Aqueous Dilution: Dilute the 100 mM stock into your working buffer (e.g., PBS, pH 7.4) immediately prior to use. Keep the final DMSO concentration 5% to prevent protein denaturation in downstream applications.

Protocol B: "Salt Cracking" for Solid Phase Peptide Synthesis (SPPS)

Crucial Causality: If the CHA salt is used directly in peptide coupling (e.g., with HATU/DIPEA), the liberated cyclohexylamine will act as a competing nucleophile, reacting with the activated carboxylate to form an inert cyclohexylamide byproduct. The salt must be "cracked" to isolate the free α -azido acid prior to coupling.

  • Dissolution: Dissolve 1.0 g of the CHA salt in 20 mL of Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer to a separatory funnel and add 20 mL of cold 1M Potassium Bisulfate (KHSO 4​ ) aqueous solution.

    • Mechanism: The mild acid protonates the carboxylate, driving the free α -azido acid into the organic layer, while the protonated cyclohexylamine remains in the aqueous layer.

  • Extraction: Shake vigorously and vent. Allow the layers to separate. Collect the upper organic (EtOAc) layer.

  • Aqueous Wash: Wash the organic layer twice with 10 mL of brine (saturated NaCl) to remove residual water and acid.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na 2​ SO 4​ ). Filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the free D-azidophenylalanine as a viscous oil, ready for immediate SPPS coupling.

Bioorthogonal Conjugation Pathways

The following diagram illustrates the logical workflow of utilizing the CHA salt in peptide synthesis and subsequent bioorthogonal labeling.

G A D-azidophenylalanine CHA Salt (Stable Crystalline Form) B Liquid-Liquid Extraction (Mild Acidification) A->B KHSO4 (aq) / EtOAc C Free α-Azido Acid (Reactive Intermediate) B->C Organic Layer Recovery D Solid Phase Peptide Synthesis (N-terminal Coupling) C->D HATU / DIPEA E Peptide-Azide Conjugate D->E Cleavage & Deprotection F CuAAC / SPAAC Click Reaction E->F Bioorthogonal Labeling

Workflow for the conversion and application of D-azidophenylalanine CHA salt in peptide synthesis.

References

  • Baseclick. "4-Azido-L-phenylalanine - Product Information & Click Chemistry Workflows." Baseclick EU. Available at: [Link]

  • Namiki Shoji Co., Ltd. "Chiralix Building Blocks Catalog: D-azidophenylalanine CHA salt (CX27954)." Namiki-s. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for the Incorporation of D-Azidophenylalanine into D-Peptides via SPPS and Bioorthogonal Conjugation

Introduction & Scientific Rationale The development of peptide-based therapeutics is often hindered by their susceptibility to rapid proteolytic degradation in vivo. The transition from canonical L-peptides to their enan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of peptide-based therapeutics is often hindered by their susceptibility to rapid proteolytic degradation in vivo. The transition from canonical L-peptides to their enantiomeric D-peptide counterparts offers a robust solution, as D-peptides are inherently resistant to endogenous L-proteases, thereby extending their serum half-life and reducing immunogenicity [3].

To functionalize these D-peptides for targeted drug delivery, theranostics, or fluorophore attachment without disrupting their secondary structure, researchers require a bioorthogonal chemical handle. D-azidophenylalanine (D-azF) —commercially available as Fmoc-D-Phe(4-N3)-OH—serves as an ideal non-canonical amino acid for this purpose [2]. The azide moiety is inert under standard biological conditions but reacts selectively with alkynes via Click Chemistry (CuAAC or SPAAC).

This application note provides a field-validated, self-validating protocol for the Solid-Phase Peptide Synthesis (SPPS) of D-azF-containing D-peptides. Crucially, this guide addresses the most common point of failure in azide-peptide synthesis: the inadvertent reduction of the azide group to an amine during resin cleavage.

Experimental Workflow

SPPS_Workflow N1 Resin Swelling (DMF, 30 min) N2 Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 Coupling Fmoc-D-Phe(4-N3)-OH (DIC/Oxyma, 2 hrs) N2->N3 N4 Iterative SPPS (Elongation) N3->N4 N5 Thiol-Free Cleavage (TFA/TIPS/H2O) N4->N5 N6 Bioorthogonal Conjugation (CuAAC / SPAAC) N5->N6

Fig 1: Step-by-step workflow for D-azF incorporation and downstream conjugation.

Materials and Reagents

  • Unnatural Amino Acid: Fmoc-4-azido-D-phenylalanine (Fmoc-D-Phe(4-N3)-OH). CAS: 1391586-30-3. MW: 428.5 g/mol [1].

  • Resin: Rink Amide AM resin (for C-terminal amides) or Wang resin (for C-terminal acids).

  • Coupling Reagents: N,N′-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure) [4].

  • Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Ultrapure H₂O. (Expert Note: Absolutely no Dithiothreitol (DTT) or Ethanedithiol (EDT) should be present).

  • Click Chemistry Reagents: Copper(II) sulfate (CuSO₄), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Sodium ascorbate.

Step-by-Step Methodologies

Solid-Phase Peptide Synthesis (SPPS)

Causality Check: We utilize DIC/Oxyma rather than HATU/DIPEA for the coupling of the D-azF residue. Oxyma provides excellent suppression of epimerization (critical for maintaining the strict D-chirality of the sequence) and avoids the risk of guanidinium capping associated with uronium-based coupling reagents [4].

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes at room temperature (RT). Drain the solvent.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 1 min).

  • Preparation of the D-azF Active Ester:

    • Dissolve 0.4 mmol (4 equivalents) of Fmoc-D-Phe(4-N3)-OH and 0.4 mmol of Oxyma in 3 mL of DMF.

    • Add 0.4 mmol of DIC to the mixture. Pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at RT for 2 hours.

    • Self-Validation: Perform a Kaiser test. If the beads remain yellow (negative), the coupling is complete. If blue (positive), repeat the coupling step before proceeding.

  • Elongation: Continue iterative cycles of deprotection and coupling for the remainder of the D-amino acid sequence.

Thiol-Free Cleavage and Global Deprotection

Causality Check: Standard cleavage cocktails (like Reagent K) contain thiols (EDT, DTT) to scavenge carbocations. However, thiols will rapidly reduce the azide group on D-azF to an amine via a Staudinger-like reduction, destroying your bioorthogonal handle. This protocol enforces a self-validating thiol-free environment to guarantee azide survival.

  • Wash the completed peptide-resin with Dichloromethane (DCM) (5 × 1 min) and dry under vacuum for 1 hour.

  • Prepare the Thiol-Free Cleavage Cocktail : 95% TFA, 2.5% TIPS, 2.5% H₂O (v/v/v).

  • Add 5 mL of the cocktail to the dry resin. Agitate gently for 2 to 2.5 hours at RT.

  • Filter the cleavage solution into a 50 mL centrifuge tube containing 30 mL of cold diethyl ether (-20°C) to precipitate the D-peptide.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide pellet.

  • Purify via RP-HPLC and confirm the mass via LC-MS. The intact azide will show the expected [M+H]+ mass. A mass of [M−26]+ indicates accidental azide reduction.

Downstream Bioorthogonal Conjugation

Click_Pathway A Purified D-Peptide (Contains D-azF) D CuAAC Reaction (CuSO4, Ascorbate) A->D E SPAAC Reaction (Copper-Free) A->E B Terminal Alkyne (e.g., Fluorophore) B->D C Strained Alkyne (e.g., DBCO-Ligand) C->E F 1,4-Disubstituted Triazole Conjugate D->F G Cyclooctyne-Triazole Conjugate E->G

Fig 2: Bioorthogonal conjugation pathways (CuAAC and SPAAC) for D-azF modified peptides.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Dissolve the purified D-azF peptide (1 mM) and the alkyne-functionalized payload (1.2 mM) in a degassed mixture of t-BuOH/H₂O (1:1 v/v) or PBS buffer.

  • Prepare a pre-mixed catalyst solution: 1 mM CuSO₄ and 5 mM THPTA ligand in H₂O. Add this to the peptide mixture.

  • Initiate the reaction by adding 5 mM Sodium Ascorbate (freshly prepared in H₂O).

  • Stir at RT for 1–4 hours. Monitor completion via LC-MS.

Quantitative Data & Optimization Summaries

Table 1: Optimization of Cleavage Cocktails for Azide-Containing Peptides
Cleavage CocktailComposition (v/v)Azide StabilityCleavage Efficiency
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Poor (Reduced to Amine)High
Thiol-Free (Standard) TFA/TIPS/Water (95:2.5:2.5)Excellent High (for non-Cys/Met peptides)
Thiol-Free (Extended) TFA/TIPS/Water/Phenol (90:2.5:2.5:5)Excellent High (Protects Tyr/Trp residues)
Table 2: Bioorthogonal Conjugation Comparison
MethodCatalyst RequiredReaction KineticsBiocompatibilityIdeal Application
CuAAC Cu(I) (CuSO₄ + Ascorbate)FastLow (Copper toxicity)In vitro labeling, structural biology
SPAAC None (Strain-promoted, e.g., DBCO)ModerateHigh (In vivo compatible)Live-cell imaging, in vivo targeting

References

  • Chem-Impex International. "Fmoc-4-azido-D-phenylalanine". Chem-Impex Catalog.
  • Wang, X., et al. "Supramolecular Container-Mediated Surface Engineering Approach for Regulating the Biological Targeting Effect of Nanoparticles." Nano Letters, ACS Publications, 2020.
  • Tharp, J. M., et al. "Selection of Nucleotide-Encoded Mass Libraries of Macrocyclic Peptides for Inaccessible Drug Targets." Chemical Reviews, ACS Publications, 2024.
  • "Fluorescent Peptide Dendrimers for siRNA Transfection: Tracking pH Responsive Aggregation, siRNA Binding, and Cell Penetration." Bioconjugate Chemistry, ACS Publications, 2020.
Application

Copper-free click chemistry conjugation using D-azidophenylalanine CHA salt

An In-Depth Guide to Site-Specific Protein Modification via Copper-Free Click Chemistry with D-azidophenylalanine CHA Salt Introduction: Precision Engineering in Bioconjugation The ability to covalently modify proteins a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Site-Specific Protein Modification via Copper-Free Click Chemistry with D-azidophenylalanine CHA Salt

Introduction: Precision Engineering in Bioconjugation

The ability to covalently modify proteins at specific sites has revolutionized fields from basic research to therapeutic development. Among the most powerful tools for this purpose are bioorthogonal reactions—chemical transformations that can occur in complex biological environments without interfering with native processes.[1][2] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, stands out for its exceptional biocompatibility, as it circumvents the cellular toxicity associated with the copper catalysts used in its predecessor, CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition).[2][3][4][5][6]

This guide focuses on a robust strategy for achieving site-specific protein modification: the genetic incorporation of the unnatural amino acid (UAA) D-azidophenylalanine (also referred to as p-azido-L-phenylalanine or pAzF), followed by its conjugation to a molecule of interest using SPAAC. By hijacking the cell's own translational machinery, we can install a bioorthogonal azide handle at any desired position within a protein's sequence.[7][8][9][10][11] This provides unparalleled control over the location of the modification, enabling the creation of precisely defined antibody-drug conjugates (ADCs), fluorescently labeled proteins for advanced imaging, and novel biomaterials.

The D-azidophenylalanine is often supplied as a cyclohexylammonium (CHA) salt to improve its stability and handling as a solid reagent. This application note provides a comprehensive overview, from the principles of UAA incorporation to detailed, field-tested protocols for expression, conjugation, and analysis.

The Core Reaction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The driving force behind SPAAC is the immense ring strain (approx. 18 kcal/mol) inherent in cyclooctyne molecules.[4] This strain is released upon the [3+2] cycloaddition reaction with an azide, allowing the reaction to proceed rapidly at physiological temperatures and without a catalyst.[12][13] The reaction is highly specific and forms a stable triazole linkage. The most commonly used cyclooctynes are derivatives of dibenzocyclooctyne (DBCO), which offer a balance of high reactivity and stability.[14][15]

Figure 1: SPAAC reaction between pAzF-protein and a DBCO probe.

Part 1: Site-Specific Incorporation of D-azidophenylalanine

Principle: Orthogonal Translation Systems

The site-specific incorporation of pAzF is achieved using an orthogonal translation system (OTS). This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are derived from a different organism (e.g., Methanocaldococcus jannaschii).[16][17] This engineered aaRS/tRNA pair functions independently of the host's endogenous pairs and is evolved to uniquely recognize pAzF and load it onto the orthogonal tRNA. The orthogonal tRNA is engineered to recognize a "blank" codon, most commonly the amber stop codon (UAG), thereby reprogramming it to encode for pAzF.[7][9][18] When a gene of interest containing a UAG codon at the desired site is co-expressed with the OTS plasmids in the presence of pAzF, the ribosome inserts pAzF at that position, producing the modified protein.

UAA_Incorporation_Workflow start Start transform Co-transform Host Cells (e.g., E. coli) start->transform culture Culture Cells in Growth Media transform->culture plasmids 1. Plasmid for Target Protein (with internal UAG codon) 2. Plasmid for Orthogonal aaRS/tRNA (e.g., pEVOL-pAzF) plasmids->transform induce Induce Protein Expression (e.g., with IPTG) culture->induce add_uaa Add D-azidophenylalanine CHA Salt to Media induce->add_uaa expression Protein Synthesis: Ribosome incorporates pAzF at UAG site add_uaa->expression harvest Harvest Cells & Purify Protein expression->harvest verification Verify Incorporation (Mass Spec, SDS-PAGE) harvest->verification end Purified pAzF-Protein verification->end

Figure 2: Workflow for genetic incorporation of pAzF.
Protocol 1: Expression of pAzF-Containing Protein in E. coli

This protocol is a standard starting point for expressing a target protein containing pAzF in E. coli. Optimization of induction conditions and pAzF concentration may be required for specific proteins.

Materials:

  • E. coli expression strain (e.g., BL21(DE3) Gold).

  • Plasmid for target protein with an in-frame amber (TAG) codon at the desired modification site.

  • pEVOL-pAzF plasmid (encodes the engineered aaRS/tRNA pair).[16]

  • Terrific Broth (TB) or LB media.

  • Appropriate antibiotics (e.g., Kanamycin, Chloramphenicol).[16]

  • D-azidophenylalanine CHA salt.

  • L-arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

  • Transformation: Co-transform the expression strain with the target protein plasmid and the pEVOL-pAzF plasmid using standard protocols. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB media with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of TB media (supplemented with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.8-1.0.

  • UAA and aaRS Induction: Add D-azidophenylalanine CHA salt to a final concentration of 1 mM. Rationale: Providing the UAA before inducing target protein expression ensures it is readily available for the synthetase. At the same time, add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the orthogonal aaRS/tRNA synthetase from the pEVOL plasmid.[16] Incubate for 45 minutes.

  • Target Protein Induction: Induce expression of the target protein by adding IPTG to a final concentration of 1 mM.

  • Expression: Reduce the temperature to 20-25°C and continue to express for 16-20 hours. Rationale: Lower temperatures often improve protein folding and solubility and can increase the fidelity of UAA incorporation.

  • Harvest and Purification: Harvest the cells by centrifugation. Purify the His-tagged or otherwise tagged protein using standard chromatography techniques.

Protocol 2: Verification of pAzF Incorporation

It is critical to confirm that the full-length protein contains pAzF. Incomplete incorporation results in a truncated protein, while reduction of the azide to an amine can prevent subsequent conjugation.[17]

Methods:

  • SDS-PAGE Analysis: Run samples of purified protein on an SDS-PAGE gel. The presence of a strong band at the expected molecular weight for the full-length protein and a faint or absent band corresponding to the truncated product (terminated at the UAG codon) indicates successful read-through. The yield of full-length protein can be lower than wild-type expression.[9]

  • Intact Mass Spectrometry (ESI-MS): This is the definitive method. The observed mass of the purified protein should match the theoretical mass of the protein with pAzF incorporated. A peak corresponding to a mass difference of -26 Da indicates the reduction of the azide (-N3) to an amine (-NH2), a known issue in the reducing environment of the cell.[17]

Part 2: Copper-Free Click Chemistry Conjugation

Once the pAzF-containing protein is purified and verified, it is ready for conjugation to a probe functionalized with a strained alkyne, such as DBCO.

Protocol 3: General SPAAC Bioconjugation of a DBCO-Fluorophore

This protocol provides a general method for labeling an azide-modified protein with a DBCO-containing fluorescent dye.

Materials:

  • Purified, buffer-exchanged pAzF-containing protein (1-5 mg/mL).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4. Rationale: This pH range is optimal for protein stability and does not interfere with the click reaction.

  • DBCO-fluorophore, reconstituted in anhydrous DMSO to a stock concentration of 10 mM. Rationale: DMSO is a compatible organic co-solvent, but its final concentration should be kept low (<10%) to avoid protein denaturation.[15]

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the pAzF-protein with the DBCO-fluorophore. A 5- to 20-fold molar excess of the DBCO reagent over the protein is a typical starting point to drive the reaction to completion.[15]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction can be protected from light if the fluorophore is photosensitive.[3] Rationale: Reaction times depend on the specific cyclooctyne used. DBCO derivatives are generally fast, but allowing longer incubation at a lower temperature can improve stability for sensitive proteins.

  • Purification of the Conjugate: Remove the unreacted DBCO-fluorophore using a desalting column (for proteins >5 kDa), size-exclusion chromatography (SEC), or dialysis.[3][15]

ParameterRecommended RangeRationale
Protein Concentration 1-10 mg/mLHigher concentrations can increase reaction rates but may also promote aggregation.
DBCO Reagent Molar Excess 5x - 20xEnsures the reaction proceeds to completion. Empirically determined for each protein.
Reaction Buffer PBS, pH 7.2 - 8.0Amine-free buffer that maintains protein stability and reaction efficiency.
Temperature 4°C to 25°CLower temperatures (4°C) are used for sensitive proteins or overnight reactions.
Reaction Time 1 - 16 hoursDependent on the reactivity of the specific cyclooctyne and azide accessibility.[3]
Co-solvent (DMSO) < 10% (v/v)Minimizes the risk of protein precipitation or denaturation.[15]
Table 1: Typical Reaction Parameters for SPAAC Bioconjugation.

Part 3: Analysis and Troubleshooting

Protocol 4: Characterization of the Bioconjugate

Successful conjugation must be verified.

Methods:

  • SDS-PAGE with Fluorescence Imaging: If a fluorescent DBCO probe was used, the gel can be imaged on a fluorescence scanner before Coomassie staining. A fluorescent band should appear at the molecular weight of the full-length protein.[7]

  • UV-Vis Spectroscopy: The degree of labeling (DOL) can be estimated by measuring the absorbance of the protein (at 280 nm) and the probe at its specific maximum wavelength.[15]

  • Mass Spectrometry: Analysis of the final conjugate will show a mass shift corresponding to the addition of the DBCO-probe, providing definitive confirmation of successful conjugation.[19]

Troubleshooting Common Issues
Figure 3: Troubleshooting guide for SPAAC reactions.
ProblemPotential Cause(s)Recommended Solution(s)
Low Conjugation Yield 1. Degradation of DBCO Reagent: Strained cyclooctynes can be unstable during long-term storage or in acidic conditions.[3] 2. Reduction of Azide: The azide on pAzF can be reduced to an amine in the cell.[17] 3. Steric Hindrance: The incorporated pAzF may be in a sterically inaccessible region of the protein.[3]1. Use freshly prepared DBCO solutions. Store stock solutions at -20°C or -80°C. 2. Verify pAzF integrity with mass spectrometry before conjugation. 3. Choose a solvent-exposed residue for pAzF incorporation based on protein structure.
Protein Precipitation 1. Poor Protein Solubility: The protein may not be stable under the reaction conditions. 2. High Co-solvent Concentration: Excessive DMSO can cause protein to precipitate.[15]1. Perform a buffer screen to find optimal pH and additives (e.g., glycerol, arginine) for stability. 2. Ensure the final concentration of DMSO or other organic solvents is kept to a minimum (<10%).
Non-Specific Labeling 1. Side Reactions of Cyclooctyne: Highly reactive cyclooctynes can sometimes react with thiols (cysteine residues) under certain conditions.[3]1. Ensure purification removes all cellular thiols like glutathione. If non-specific labeling persists, consider using a cyclooctyne with more moderate reactivity.

Applications and Future Outlook

The site-specific conjugation enabled by the incorporation of D-azidophenylalanine is a powerful platform with broad applications. In drug development, it allows for the creation of homogeneous antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios, leading to improved therapeutic windows.[19] In cell biology and diagnostics, it facilitates the precise labeling of proteins with imaging agents for in vivo tracking or with probes for studying protein-protein interactions.[7][20] As the toolbox of unnatural amino acids and bioorthogonal reactions continues to expand, this strategy will undoubtedly unlock even more sophisticated ways to engineer and understand biological systems.

References

  • Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC. (URL: )
  • Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells | Essays in Biochemistry | Portland Press. (URL: )
  • Common mistakes to avoid in copper-free click chemistry - Benchchem. (URL: )
  • Incorporation of synthetic amino acids into proteins
  • Reprogramming natural proteins using unnatural amino acids - RSC Publishing. (URL: )
  • Site-Specific Labeling of Proteins Using Unn
  • Future applications of unnatural amino acid incorporation for the...
  • DBCO‐azide conjugation chemistry induces complement activation via...
  • Protein conjugation with a genetically encoded azide-containing...
  • DBCO–Azide Conjugation - A
  • Incorporation of unnatural amino acid into antibody fragment for creating a stable antibody-drug conjug
  • Copper-Free Click Chemistry - Sigma-Aldrich. (URL: )
  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. (URL: )
  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC. (URL: )
  • The Kinetics and Application of DBCO-Azide Chemistry: A Technical Guide - Benchchem. (URL: )
  • Copper-free Click Chemistry (DBCO reagents) - Interchim. (URL: )
  • Cu-free click cycloaddition reactions in chemical biology - PMC - NIH. (URL: )
  • Overview of Copper-Free Click Chemistry - ChemPep. (URL: )
  • Exploring Copper-Free Click Chemistry Applic
  • Population Dynamics of Stretching Excitations of p-Azido-phenylalanine Incorporated in Calmodulin–Peptide Complexes | The Journal of Physical Chemistry B - ACS Public
  • Azidophenylalanine - Wikipedia. (URL: )
  • Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC. (URL: )
  • Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC. (URL: )

Sources

Method

Site-Specific Incorporation of D-azidophenylalanine in Recombinant Proteins: An Application and Protocol Guide

This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of the non-canonical amino acid (ncAA) D-azidophenylalanine (AzF) into recombinant proteins. This powerful technique...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of the non-canonical amino acid (ncAA) D-azidophenylalanine (AzF) into recombinant proteins. This powerful technique, a cornerstone of genetic code expansion, enables the introduction of a bioorthogonal azide group into a protein's structure at a precisely defined location.[1][2] This opens up a vast array of possibilities for protein engineering, drug development, and fundamental biological research by allowing for subsequent, highly specific chemical modifications.

Introduction: Beyond the Canonical 20 Amino Acids

The central dogma of molecular biology describes how a canonical set of 20 amino acids is used to construct proteins. However, the field of synthetic biology has pushed beyond this limitation through the expansion of the genetic code.[3][4][5] This allows for the incorporation of ncAAs with diverse functionalities, effectively expanding the chemical repertoire of proteins.[3][4] D-azidophenylalanine, an analog of phenylalanine, is a particularly valuable ncAA due to its azide moiety. This chemical group is largely inert within biological systems but can undergo highly specific and efficient bioorthogonal "click" chemistry reactions.[2][6] This enables the precise attachment of various molecules, such as fluorophores, affinity tags, or drug conjugates, to the target protein.[1][6]

The Principle: Orthogonal Translation Systems

The site-specific incorporation of AzF is achieved by co-opting the cell's translational machinery. This requires the introduction of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[7][8][9]

Key Components of the System:

  • Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges AzF onto its partner tRNA.[7][8] This aaRS must not recognize any of the endogenous canonical amino acids or tRNAs to ensure fidelity.[8][10]

  • Orthogonal Suppressor tRNA: A tRNA molecule, often a mutated version of a natural tRNA, that recognizes a nonsense or "stop" codon (typically the amber codon, UAG) instead of its usual codon.[8][11][12] This tRNA is not recognized by any of the cell's endogenous aaRSs.[9][10]

  • Engineered Gene of Interest: The gene encoding the target protein is modified via site-directed mutagenesis to replace the codon at the desired incorporation site with an amber (TAG) stop codon.[13]

When these components are present in a host expression system (commonly E. coli), and AzF is supplied in the growth medium, the orthogonal aaRS charges the suppressor tRNA with AzF.[1] During translation, when the ribosome encounters the UAG codon in the mRNA of the target protein, the AzF-charged suppressor tRNA binds to this codon, leading to the incorporation of AzF at that specific site in the growing polypeptide chain.[1]

Workflow for Site-Specific AzF Incorporation

G cluster_0 Host Cell Machinery Plasmids Plasmids Expression Expression Plasmids->Expression Co-transformation Incorporation Incorporation Expression->Incorporation Protein Synthesis Final_Protein Recombinant Protein with AzF Incorporation->Final_Protein Site-specific incorporation of D-AzF Gene_of_Interest Gene of Interest (with TAG codon) Gene_of_Interest->Plasmids Orthogonal_System Orthogonal aaRS/tRNA Pair (on separate plasmid) Orthogonal_System->Plasmids D_AzF D-azidophenylalanine (added to media) D_AzF->Expression G cluster_1 Bioorthogonal Reactions (Click Chemistry) Protein_AzF Protein with D-azidophenylalanine (AzF) Alkyne_Fluorophore Alkyne-Fluorophore Protein_AzF->Alkyne_Fluorophore SPAAC or CuAAC Alkyne_Drug Alkyne-Drug Conjugate Protein_AzF->Alkyne_Drug SPAAC or CuAAC Alkyne_Tag Alkyne-Affinity Tag Protein_AzF->Alkyne_Tag SPAAC or CuAAC Imaging Protein Imaging (in vitro/in vivo) Alkyne_Fluorophore->Imaging Leads to Targeted_Therapy Antibody-Drug Conjugates Alkyne_Drug->Targeted_Therapy Leads to Purification Affinity Purification Alkyne_Tag->Purification Leads to

Sources

Application

Application Notes and Protocols: Site-Specific Protein Modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with p-Azidophenylalanine

Introduction: Precision in Protein Engineering The ability to covalently modify proteins at specific sites has revolutionized our capacity to study and manipulate biological systems. This precision allows for the creatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Precision in Protein Engineering

The ability to covalently modify proteins at specific sites has revolutionized our capacity to study and manipulate biological systems. This precision allows for the creation of advanced therapeutics like antibody-drug conjugates (ADCs), the development of sophisticated molecular imaging probes, and the assembly of novel biomaterials.[1][2][3][] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of this field, prized for its bioorthogonality—the ability to proceed within complex biological environments without interfering with native biochemical processes.[1][5][6]

At its heart, SPAAC is a highly efficient, copper-free "click chemistry" reaction.[1][] It involves the rapid, covalent ligation between a strained cyclooctyne and an azide to form a stable triazole linkage.[5][6] The reaction's driving force is the substantial ring strain inherent in cyclooctyne molecules, which dramatically lowers the activation energy of the cycloaddition, allowing it to proceed at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][5][7]

This guide provides a comprehensive framework for the site-specific labeling of proteins using SPAAC, focusing on the genetic incorporation of the non-canonical amino acid p-azidophenylalanine (pAzF). By introducing pAzF at a desired location in a protein's sequence, a bioorthogonal azide "handle" is created, ready for specific reaction with a cyclooctyne-bearing molecule of interest. We will detail the entire workflow, from protein expression to final conjugate purification, providing both the "how" and the "why" behind each step to ensure robust and reproducible results.

The Core Principle: Genetic Encoding of an Azide Handle

To achieve site-specific labeling, we first need to introduce the azide group at a precise location. This is accomplished by expanding the genetic code of an expression host, typically E. coli, to incorporate pAzF in response to a nonsense codon, most commonly the amber stop codon (UAG).[8][9] This is made possible by an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[9] The engineered synthetase is designed to exclusively recognize pAzF and charge its cognate tRNA. This tRNA, in turn, is engineered to recognize the UAG codon, inserting pAzF into the growing polypeptide chain instead of terminating translation.[9] This powerful technique provides ultimate control over the placement of the azide handle.

Experimental Workflow Overview

The overall process can be broken down into four key stages: expression of the azide-modified protein, purification of this protein, the SPAAC reaction, and finally, purification of the labeled protein conjugate.

SPAAC_Workflow cluster_expression Protein Expression cluster_purification1 Purification 1 cluster_reaction SPAAC Reaction cluster_purification2 Purification 2 gene Gene of Interest (with UAG codon) expression Induce Expression gene->expression ecoli E. coli with Synthetase/tRNA Plasmids ecoli->expression pAzF p-Azidophenylalanine (in media) pAzF->expression lysis Cell Lysis expression->lysis chromatography1 Affinity Chromatography lysis->chromatography1 azide_protein Purified Azide-Protein chromatography1->azide_protein reaction Incubate azide_protein->reaction cyclooctyne Cyclooctyne Probe (e.g., DBCO-Fluorophore) cyclooctyne->reaction chromatography2 Size Exclusion or Ion Exchange reaction->chromatography2 labeled_protein Final Labeled Protein chromatography2->labeled_protein caption Fig. 1: Overall experimental workflow for SPAAC labeling.

Caption: Fig. 1: Overall experimental workflow for SPAAC labeling.

Part 1: Expression and Purification of pAzF-Containing Protein

This protocol details the expression of a target protein containing a site-specifically incorporated pAzF residue in E. coli.

Rationale: The success of the entire workflow hinges on the efficient incorporation of pAzF and the subsequent purification of the full-length, azide-bearing protein. We utilize a His-tag for initial purification, a common and effective method for recombinant proteins.[10]

Materials:
  • E. coli strain (e.g., BL21(DE3)) co-transformed with:

    • Plasmid for the orthogonal aminoacyl-tRNA synthetase.

    • Plasmid for the cognate tRNA.

    • Expression vector for your gene of interest (containing a UAG codon at the desired position and a purification tag, e.g., 6xHis-tag).

  • Luria-Bertani (LB) agar plates and LB broth with appropriate antibiotics.

  • p-Azidophenylalanine (pAzF).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) with protease inhibitors.

  • Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Affinity chromatography resin (e.g., Ni-NTA resin).[11]

Protocol:
  • Starter Culture: Inoculate a single colony into 5-10 mL of LB broth with appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotics) with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • pAzF Addition: Add pAzF to the culture to a final concentration of 1 mM.

    • Expert Insight: The efficiency of pAzF incorporation can sometimes be limited by its uptake into the cell.[8] Ensuring the pAzF is fully dissolved before adding it to the culture is critical. Some studies have reported that adding organic solvents can improve cell permeability and increase the yield of the full-length protein.[8]

  • Induction: Immediately after adding pAzF, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue shaking for 12-16 hours.

    • Expert Insight: Lowering the temperature slows down protein synthesis, which often improves protein folding and solubility, and can increase the efficiency of pAzF incorporation over truncated products.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a sonicator or a high-pressure homogenizer.[10] Keep the sample on ice to prevent protein degradation.

  • Clarification: Centrifuge the lysate (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant, which contains the soluble protein.

  • Affinity Purification:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the resin.

    • Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein with Elution Buffer.

  • Quality Control: Analyze the purified protein fractions by SDS-PAGE to confirm the presence of a band at the expected molecular weight. Confirm the successful incorporation of pAzF and the correct mass of the protein using mass spectrometry (e.g., ESI-MS).[12]

Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

This section describes the covalent labeling of the purified, azide-containing protein with a cyclooctyne-conjugated probe.

Rationale: This is the core bioconjugation step. The choice of cyclooctyne is critical, as it involves a trade-off between reactivity and stability.[5] Dibenzocyclooctyne (DBCO) derivatives are widely used due to their high reactivity and stability.[3] A molar excess of the cyclooctyne probe is used to drive the reaction to completion.

Caption: Fig. 2: The SPAAC reaction mechanism.

Materials:
  • Purified pAzF-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Cyclooctyne-conjugated probe (e.g., DBCO-fluorophore, DBCO-biotin, or DBCO-drug linker).

  • Reaction buffer (PBS or other amine-free buffer, pH 7.0-8.5).

Quantitative Reaction Parameters
ParameterRecommended RangeRationale
Protein Concentration 1-10 mg/mL (or ~20-200 µM)Higher concentrations increase reaction rates.
Cyclooctyne Probe Molar Excess 5- to 20-foldDrives the pseudo-first-order reaction towards completion.[6]
Reaction Temperature 4°C to 37°CReaction proceeds well at room temp; 4°C can be used for sensitive proteins.
Reaction Time 1-24 hoursDependent on cyclooctyne reactivity and reactant concentrations.[13]
Solvent Aqueous buffer (e.g., PBS)DMSO from probe stock should be <10% (v/v) to maintain protein stability.[6]
Protocol:
  • Buffer Exchange (if necessary): Ensure the purified azide-protein is in an appropriate reaction buffer (e.g., PBS, pH 7.4). Buffers containing primary amines (like Tris) should be avoided if the cyclooctyne probe has an amine-reactive group (e.g., NHS ester), though this is uncommon for pre-conjugated probes.

  • Prepare Probe: Dissolve the cyclooctyne probe in a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Initiate Reaction: Add a 5- to 20-fold molar excess of the cyclooctyne probe stock solution to the protein solution. Mix gently.

    • Expert Insight: Add the probe stock to the protein solution in small aliquots while gently vortexing to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture at room temperature for 4-24 hours or at 4°C for 12-36 hours. The optimal time depends on the specific reactants and their concentrations.[6][13] The reaction can be monitored by taking time points and analyzing them via SDS-PAGE.

  • Quality Control: Successful labeling can be visualized by a shift in the molecular weight of the protein on an SDS-PAGE gel.[13] If a fluorescent probe was used, the gel can be imaged for in-gel fluorescence before Coomassie staining.[14] Final confirmation should be done by mass spectrometry, which will show a mass shift corresponding to the addition of the cyclooctyne probe.

Part 3: Purification of the Labeled Protein

Rationale: After the reaction, it is crucial to remove the unreacted, excess cyclooctyne probe and any potential reaction byproducts. The choice of purification method depends on the properties of the protein and the conjugated probe.

Methods for Purification:
  • Size Exclusion Chromatography (SEC): This is the most common and gentle method. It effectively separates the large, labeled protein from the small, unreacted probe based on size.

  • Ion Exchange Chromatography (IEX): If the conjugation significantly alters the protein's isoelectric point (pI), IEX can be used to separate the labeled protein from the unlabeled protein.

  • Dialysis/Buffer Exchange: For larger probes, extensive dialysis or repeated buffer exchange using a centrifugal concentrator can effectively remove the excess small-molecule probe.

General Protocol (using SEC):
  • Equilibrate Column: Equilibrate an appropriate SEC column with the desired final storage buffer (e.g., PBS, pH 7.4).

  • Load Sample: Load the entire SPAAC reaction mixture onto the SEC column.

  • Elute and Collect: Elute the protein with the storage buffer and collect fractions. The labeled protein will typically elute in the initial fractions, well-separated from the smaller, unreacted probe which elutes later.

  • Analyze Fractions: Run the collected fractions on an SDS-PAGE gel to identify those containing the pure, labeled protein.

  • Concentrate and Store: Pool the pure fractions and concentrate the protein using a centrifugal filter unit. Determine the final concentration and store appropriately (e.g., at 4°C short-term or -80°C long-term).

Troubleshooting Guide

Troubleshooting cluster_expression_issues Expression/Incorporation Issues cluster_reaction_issues SPAAC Reaction Issues start Problem Observed low_yield Low Yield of Full-Length Protein start->low_yield no_incorporation No Mass Shift (No pAzF) start->no_incorporation low_labeling Low Labeling Efficiency start->low_labeling precipitation Protein Precipitation start->precipitation sol_low_yield Optimize induction (lower temp, longer time) Increase pAzF concentration Check plasmid integrity low_yield->sol_low_yield sol_no_incorporation Confirm UAG codon in sequence Verify synthetase/tRNA plasmid functionality Use fresh pAzF stock no_incorporation->sol_no_incorporation sol_low_labeling Increase molar excess of probe Increase reaction time/temperature Confirm azide incorporation via MS Check probe quality/reactivity low_labeling->sol_low_labeling sol_precipitation Decrease % of organic solvent (DMSO) Add probe stock slowly Change reaction buffer (add stabilizer) precipitation->sol_precipitation caption Fig. 3: Troubleshooting flowchart for common issues.

Caption: Fig. 3: Troubleshooting flowchart for common issues.

Conclusion

The combination of genetic code expansion to incorporate p-azidophenylalanine and the subsequent strain-promoted azide-alkyne cycloaddition represents a robust and versatile platform for site-specific protein modification. This technique provides unparalleled control over the location of conjugation, enabling a vast array of applications from basic research to therapeutic development.[1][3][] By understanding the principles behind each step and carefully optimizing the protocols, researchers can reliably generate precisely engineered protein conjugates to advance their scientific goals.

References

  • Bioorganic & Medicinal Chemistry Letters, [Link]

  • Protein Expression and Purification, [Link]

  • Frontiers in Chemistry, [Link]

  • ResearchGate, [Link]

  • Korean Journal of Microbiology, [Link]

  • Angewandte Chemie International Edition, [Link]

  • Bioorganic & Medicinal Chemistry Letters, [Link]

  • ChemBioChem, [Link]

  • Creative Biolabs, [Link]

  • ResearchGate, [Link]

  • ResearchGate, [Link]

  • Organic & Biomolecular Chemistry, [Link]

  • Molecules, [Link]

  • Bioconjugate Chemistry, [Link]

  • ResearchGate, [Link]

  • ResearchGate, [Link]

  • Protein Engineering, Design and Selection, [Link]

  • YouTube, [Link]

  • Frontiers in Bioengineering and Biotechnology, [Link]

  • ResearchGate, [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting D-Azidophenylalanine CHA Salt Solubility

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing challenges with the aqueous solubility of D-azidophenylalanine cyclohexylamine (CHA) salt.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing challenges with the aqueous solubility of D-azidophenylalanine cyclohexylamine (CHA) salt.

Mechanistic Insight: The "Why" Behind the Solubility Challenge

D-azidophenylalanine (often referred to as D-4-Azidophenylalanine or pAzF) is a critical unnatural amino acid used extensively in bioorthogonal click chemistry (CuAAC/SPAAC) and photoaffinity labeling[1]. Commercially, it is frequently supplied as a cyclohexylamine (CHA) salt. While the CHA counterion significantly enhances the compound's stability and crystallinity during synthesis and long-term storage, it introduces distinct solubility barriers in purely aqueous environments.

Cyclohexylamine is a highly lipophilic, bulky primary amine with a pKa of 10.6[2]. In the CHA salt form, the carboxylic acid of the azidophenylalanine is deprotonated ( COO− ) and paired with the protonated cyclohexylammonium cation ( CHA−H+ ). When introduced to standard aqueous buffers (e.g., PBS at pH 7.4), the high lattice energy of the salt and the hydrophobic nature of the cyclohexyl ring prevent rapid hydration. To break this lattice, you must either disrupt the ionic pairing via precise pH titration or bypass the hydration barrier entirely using an organic co-solvent.

Frequently Asked Questions (FAQs)

Q1: What is the fastest method to achieve a working stock solution for bioorthogonal labeling? A: Pre-dissolution in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is the most efficient approach, as the compound is highly soluble in these polar aprotic solvents[1]. You can easily prepare a 100 mM stock in 100% DMSO and subsequently dilute it into your aqueous reaction buffer. Provided your downstream application can tolerate 1–5% final DMSO, this method avoids complex pH adjustments.

Q2: My downstream cell-based assay cannot tolerate DMSO. How can I achieve a fully aqueous solution? A: You must perform an aqueous pH titration combined with kinetic energy (sonication). Suspend the salt in water and [3]. Causality: Dropping the pH to 6.0 ensures the cyclohexylamine remains fully protonated as cyclohexylammonium chloride (which is highly water-soluble). Simultaneously, the D-azidophenylalanine approaches its isoelectric point (pI ~5.2–5.5), where its zwitterionic form is naturally soluble in water up to 6.2 mg/mL[3].

Q3: The solution remains cloudy even after adding HCl. What went wrong? A: Two factors usually cause persistent cloudiness:

  • Insufficient Kinetic Energy: The crystal lattice of the CHA salt is robust. You must use an ultrasonic bath for 10–15 minutes to provide the activation energy required to break the lattice while the pH is being adjusted.

  • Overshooting the pH: If the pH drops too low (e.g., < 3.0), the carboxylate group of the amino acid becomes fully protonated. This eliminates the zwitterionic charge, increasing the molecule's hydrophobicity and causing the free acid to crash out of solution. Always use a micro-probe to monitor the pH carefully.

Quantitative Data: Solubility Limits

The following table summarizes the maximum achievable solubility of D-azidophenylalanine CHA salt under various solvent conditions to guide your experimental design.

Solvent SystemPreparation MethodMax Solubility (mg/mL)Max Molarity (mM)
100% DMSO Direct dissolution + gentle vortexing> 20.0 mg/mL> 100 mM
100% DMF Direct dissolution + gentle vortexing> 20.0 mg/mL> 100 mM
Pure Water (Unadjusted) Direct suspension (results in cloudy mixture)< 1.0 mg/mL< 3 mM
Aqueous Buffer (pH 6.0) Titration with HCl + Ultrasonic bath[3]~ 6.2 mg/mL~ 30 mM
Experimental Protocols
Protocol A: Co-Solvent (DMSO) Method (Recommended for High-Concentration Stocks)

Self-Validation Check: The resulting stock solution must be completely transparent with no particulate matter.

  • Calculate Mass: Weigh out 3.05 mg of D-azidophenylalanine CHA salt. (Note: Ensure you use the MW of the salt form, ~305.37 g/mol , not the free acid MW of 206.20 g/mol [1], to ensure accurate molarity).

  • Dissolve: Add 100 µL of molecular biology grade, anhydrous DMSO to the vial.

  • Agitate: Vortex gently for 30–60 seconds at room temperature until the powder is fully dissolved. This yields a 100 mM stock solution.

  • Store: Aliquot the stock and store at -20°C in the dark, as the azide group is highly light-sensitive[1].

  • Dilute: On the day of the experiment, dilute the stock directly into your aqueous buffer (e.g., a 1:20 dilution yields a 5 mM working solution in 5% DMSO).

Protocol B: Fully Aqueous pH-Titration Method (DMSO-Free)

Self-Validation Check: The pH must stabilize exactly at 6.0, and the solution should visibly transition from a milky suspension to a clear liquid.

  • Suspend: Weigh out 6.2 mg of D-azidophenylalanine CHA salt into a 1.5 mL microcentrifuge tube. Add 900 µL of ultra-pure water. The solution will immediately appear cloudy.

  • Sonicate: Place the tube in an ultrasonic water bath at room temperature.

  • Titrate: While sonicating, add 0.1 M HCl dropwise (1–2 µL at a time). Monitor the pH continuously using a micro-pH probe.

  • Stabilize: Pause sonication periodically to check the pH. Stop adding HCl when the pH reaches exactly 6.0[3].

  • Clarify: Continue sonicating for an additional 10 minutes until the solution is completely clear.

  • Finalize: Adjust the final volume to 1.0 mL with ultra-pure water to achieve a final concentration of ~30 mM.

Solubility Strategy Workflow

SolubilityWorkflow Start D-Azidophenylalanine CHA Salt (Solid) Decision Can downstream assay tolerate 1-5% DMSO? Start->Decision DMSO_Path Co-Solvent Method Decision->DMSO_Path Yes Aqueous_Path Aqueous Titration Method Decision->Aqueous_Path No Stock_DMSO Dissolve in 100% DMSO (up to 100 mM) DMSO_Path->Stock_DMSO Stock_Aq Suspend in Water/Buffer (Target: ~30 mM) Aqueous_Path->Stock_Aq Dilution Dilute into Aqueous Buffer (Final DMSO < 5%) Stock_DMSO->Dilution Ready Ready for Bioorthogonal Labeling or Translation Assay Dilution->Ready Titration Titrate with HCl to pH 6.0 + Ultrasonic Bath Stock_Aq->Titration Titration->Ready

Workflow for selecting the optimal solubilization strategy for D-azidophenylalanine CHA salt.

References
  • Wikipedia. "Azidophenylalanine - Chemical properties"[1]. Retrieved from: [Link]

  • PubChem - NIH. "Cyclohexylamine | C6H11NH2 | CID 7965"[2]. Retrieved from:[Link]

Sources

Optimization

Troubleshooting low incorporation rates of D-azidophenylalanine in E. coli

Troubleshooting Low Incorporation Rates of D-Azidophenylalanine (D-azF) in E. coli Welcome to the Advanced Applications Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Low Incorporation Rates of D-Azidophenylalanine (D-azF) in E. coli

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Incorporating D-azidophenylalanine (D-azF)—a non-canonical amino acid (ncAA) that combines a D-enantiomeric backbone with a bioorthogonal azide group—presents a multi-layered thermodynamic and enzymatic challenge.

This guide dissects the causality behind common failure modes and provides a self-validating experimental framework to ensure high-fidelity incorporation.

Part 1: The Causality of D-azF Rejection (Mechanistic Overview)

The incorporation of D-amino acids is actively resisted by E. coli at three distinct cellular checkpoints. Understanding these bottlenecks is critical for troubleshooting your orthogonal translation system (OTS).

G D_azF D-azF (Media) Uptake Cellular Uptake D_azF->Uptake aaRS Evolved D-aaRS Uptake->aaRS Substrate tRNA Engineered tRNA (e.g., tRNA^Asn_E2) tRNA->aaRS Charged_tRNA D-azF-tRNA aaRS->Charged_tRNA Aminoacylation DTD DTD Enzyme (Hydrolysis) Charged_tRNA->DTD Vulnerable to EFTu EF-Tu / EF-Sep (Ternary Complex) Charged_tRNA->EFTu Protection & Transport DTD->tRNA Deacylation Ribosome Ribosome PTC (Translation) EFTu->Ribosome Accommodation Protein Target Protein with D-azF Ribosome->Protein Elongation

Fig 1. Mechanistic pathway of D-azF incorporation highlighting critical cellular bottlenecks.

  • Enzymatic Clearance : E. coli expresses D-aminoacyl-tRNA deacylase (DTD), an editing enzyme that actively hydrolyzes the ester bond of D-aminoacyl-tRNAs to prevent toxic misincorporation[1].

  • Thermodynamic Discrimination by EF-Tu : Elongation Factor Tu (EF-Tu) relies on the esterified amino acid to provide binding energy for the ternary complex. D-amino acids bind poorly to the EF-Tu pocket, causing the complex to dissociate before reaching the ribosome[1][2].

  • Ribosomal Stereoselectivity : The Peptidyl Transferase Center (PTC) is structurally optimized for L-amino acids, leading to kinetic stalling during D-azF accommodation[3].

Part 2: Frequently Asked Questions & Root Cause Analysis

Q1: I am using a standard pAzF-RS/tRNA pair, but I see zero D-azF incorporation. Why? A: Standard aminoacyl-tRNA synthetases (aaRS), even those evolved for L-p-azidophenylalanine (pAzF), possess highly stereoselective amino acid binding pockets. They cannot efficiently activate the D-enantiomer. Actionable Insight: You must use an aaRS specifically directed-evolved for D-chirality or a highly promiscuous synthetase. Furthermore, because D-amino acid uptake and activation kinetics are inherently slower, you must supplement the media with a high concentration of D-azF (2–5 mM).

Q2: I switched to a promiscuous aaRS and a Δdtd strain, but suppression efficiency is still extremely low. What is happening to the charged tRNA? A: You are experiencing ternary complex instability. Even if the tRNA is successfully charged and escapes DTD clearance, EF-Tu discriminates against the D-chirality[1]. The weak binding of D-azF to EF-Tu means the tRNA is released prematurely. Actionable Insight: Implement thermodynamic compensation. By engineering the T-stem of the orthogonal tRNA (e.g., using the tRNA^Asn_E2 or tRNA^Glu_E2 scaffolds), you can artificially increase the tRNA's binding affinity to EF-Tu[4]. This tighter "body-binding" compensates for the weak D-amino acid binding, stabilizing the complex for ribosomal delivery.

Q3: My protein expresses, but how do I definitively prove it contains D-azF and not a misincorporated canonical amino acid? A: You must decouple protein expression from chemical identity. Background suppression by near-cognate tRNAs can yield full-length protein without your ncAA. Actionable Insight: Utilize the bioorthogonal azide group on D-azF. Perform a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using a DBCO-fluorophore[5]. A self-validating protocol will show fluorescence only if the azide group is present, confirming chemical identity before moving to LC-MS/MS for chiral verification.

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: Thermodynamic Compensation in Ternary Complex Formation Note: EF-Tu affinity is a function of both the tRNA body and the esterified amino acid. Engineered tRNAs compensate for the D-amino acid penalty.

Amino AcidtRNA ScaffoldEF-Tu Affinity (Kd, nM)Relative Incorporation Efficiency
L-Amino Acids (Avg)Wild-type tRNA5.7 – 92.0High (Canonical Baseline)
D-Amino AcidsWild-type tRNA> 500.0Negligible (Premature Dissociation)
D-Amino AcidstRNA^Asn_E2 (Optimized T-stem)~ 88.3Moderate to High
D-azFtRNA^Asn_E2 (Optimized T-stem)~ 110.0Moderate
Estimated extrapolation based on D-aromatic amino acid binding trends[1].

Table 2: D-azF Troubleshooting Matrix

SymptomRoot Cause AnalysisCorrective Action
No protein expression (+/- D-azF) Toxicity of orthogonal system or target proteinLower induction temperature (20°C); use tighter promoters (e.g., pBAD).
Expression in +D-azF equals -D-azF Background suppression by near-cognate tRNAsIncrease stringency of aaRS; ensure media is depleted of competing aromatic amino acids.
Low yield specifically in +D-azF DTD-mediated deacylation of D-azF-tRNASwitch host to a genomic ΔdtdE. coli strain[1].
Truncated protein products EF-Tu rejection or Ribosomal PTC stallingCo-express engineered EF-Tu (EF-Sep)[2] or use optimized tRNA^Asn_E2[4].
Protein expresses but fails click-chemistry Misincorporation of canonical amino acidsValidate aaRS specificity; titrate D-azF concentration (optimal 2-5 mM).
Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your results, every step of this protocol is designed as a self-validating system.

Workflow Step1 1. Strain Engineering Use Δdtd E. coli strain to prevent deacylation Step2 2. Co-Transformation Target plasmid (TAG) + Orthogonal D-aaRS/tRNA Step1->Step2 Step3 3. Culture & Supplementation Grow to OD600=0.5, add 2-5 mM D-azF Step2->Step3 Step4 4. Protein Expression Induce with IPTG/Arabinose at 20°C for 16h Step3->Step4 Step5 5. Harvest & Lysis Wash thoroughly, lyse via sonication Step4->Step5 Step6 6. Self-Validating Readout SPAAC Click Chemistry with DBCO-Fluorophore Step5->Step6

Fig 2. Self-validating experimental workflow for D-azF expression and click-chemistry verification.

Step-by-Step Methodology:

  • Strain Preparation: Utilize an E. coli BL21(DE3) Δdtd strain. Causality: Failure to remove the D-aminoacyl-tRNA deacylase will result in the continuous destruction of your charged D-azF-tRNAs[1].

  • Transformation: Co-transform the target protein plasmid (containing the TAG amber stop codon) and the orthogonal D-aaRS/tRNA plasmid. Ensure the tRNA utilizes an optimized scaffold (e.g., tRNA^Asn_E2)[4].

  • Cultivation & Control Split (Validation Step 1): Grow cells in 2xYT media at 37°C. At OD600 = 0.5, split the culture into two flasks. Add 5 mM D-azF to Flask A (+D-azF). Add an equivalent volume of vehicle (e.g., NaOH/water) to Flask B (-D-azF). Causality: The -D-azF flask acts as a strict baseline to quantify background suppression.

  • Induction: Add 1 mM IPTG (or 0.2% Arabinose depending on the promoter) to both flasks. Reduce temperature to 20°C and express for 16–24 hours. Causality: Lower temperatures stabilize weak ternary complexes and reduce the formation of inclusion bodies.

  • Harvest & Lysis: Pellet cells, wash twice with PBS to remove free D-azF, and lyse via sonication. Clarify the lysate via centrifugation (15,000 x g, 30 mins).

  • SPAAC Click-Chemistry (Validation Step 2): Incubate 50 µL of the clarified lysate from both flasks with 10 µM DBCO-Cy5 (or DBCO-TAMRA) for 1 hour at room temperature in the dark[5].

  • Analysis: Run the samples on an SDS-PAGE gel. Prior to Coomassie staining, image the gel on a fluorescence scanner. Causality: True D-azF incorporation is validated only if a distinct fluorescent band appears at the target molecular weight in the +D-azF lane, with no corresponding fluorescence in the -D-azF lane.

Part 5: References

1.[4] Katoh T., et al. "tRNA engineering for manipulating genetic code." RNA Biology (Taylor & Francis), 2017. URL:[Link] 2.[3] Dedkova L.M., et al. "Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes." Journal of the American Chemical Society, 2003. URL:[Link] 3.[2] Fujino T., et al. (Cited within: "Ribosomal incorporation of negatively charged d-α- and N-methyl-l-α-amino acids enhanced by EF-Sep"). Open Biology (Royal Society Publishing), 2023. URL:[Link] 4.[1] Routh S.B., et al. "Toward D-peptide biosynthesis: Elongation Factor P enables ribosomal incorporation of consecutive D-amino acids." bioRxiv, 2017. URL:[Link] 5.[5] Dunkelmann D.L., et al. "Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast." Biochemistry (ACS Publications), 2023. URL:[Link]

Sources

Troubleshooting

Minimizing background labeling in D-azidophenylalanine click chemistry

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise when incorporating D-azidophenylalanine (AzPhe) into proteins for site-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise when incorporating D-azidophenylalanine (AzPhe) into proteins for site-specific labeling. While bioorthogonal click chemistry is highly selective, the complex chemical environment of a cell lysate or live cell presents competing nucleophiles that can hijack your reagents.

This guide is designed to move beyond basic protocol steps. Here, we will dissect the chemical causality behind non-specific labeling in both Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), providing you with self-validating workflows to achieve high signal-to-noise ratios.

Mechanistic Pathways of Background Labeling

To troubleshoot background noise, we must first understand the competing side reactions. The diagram below illustrates the primary source of background in SPAAC: the thiol-yne addition.

G AzPhe D-azidophenylalanine (AzPhe UAA) Triazole Stable Triazole (Specific Target) AzPhe->Triazole SPAAC DBCO DBCO-Fluorophore (Strained Alkyne) DBCO->Triazole ThiolYne Thiol-Yne Adduct (Background Noise) DBCO->ThiolYne Cys Endogenous Cysteines (Free Thiols) Cys->ThiolYne Side Reaction BlockedCys Alkylated Cysteine (Unreactive) Cys->BlockedCys Pre-treatment IAM Iodoacetamide (IAM Alkylating Agent) IAM->BlockedCys BlockedCys->ThiolYne Reaction Blocked

Mechanistic pathways of SPAAC specific labeling versus thiol-yne background, and IAM blocking.

Troubleshooting FAQs: Diagnosing Your Background

Q1: I am using DBCO-fluorophores for copper-free click (SPAAC) with AzPhe, but my negative control (wild-type protein, no UAA) shows intense background labeling. Why? The Causality: The inherent ring strain of cyclooctynes (like DBCO, DIBO, or BCN) lowers the activation energy for the desired azide reaction, but it also makes the alkyne highly susceptible to nucleophilic attack by thiolate anions. This results in a Michael-type "thiol-yne" addition with reduced peptidylcysteines[1]. This reaction is completely independent of your AzPhe incorporation. The Solution: You must alkylate free cysteines prior to the click reaction. Pre-incubating your lysates with Iodoacetamide (IAM) or N-ethylmaleimide (NEM) covalently blocks these free thiols, forcing the DBCO to react exclusively with the AzPhe[1].

Q2: I switched to Copper-Catalyzed (CuAAC) click chemistry to avoid the thiol-yne background, but I still see non-specific bands. What is causing this? The Causality: In CuAAC, terminal alkynes can react non-specifically with unidentified protein nucleophiles when activated by excess copper. Furthermore, an imbalance in the Cu(I) catalytic cycle generates reactive oxygen species (ROS) that can oxidize proteins, causing them to aggregate and trap hydrophobic fluorophores[2]. The Solution: Optimize your catalytic engine. Use accelerating ligands (like THPTA or BTTAA) to coordinate and stabilize the Cu(I) oxidation state, which outcompetes non-specific side reactions[3]. Additionally, ensure Sodium Ascorbate is in vast excess (e.g., 10–15 mM) relative to CuSO4 (1 mM) to continuously replenish Cu(I) and scavenge ROS[4].

Q3: Does the orientation of the click handles matter? The Causality: Yes. Using an alkyne-tag in large excess to drive the reaction rate often leads to higher background because terminal alkynes are more reactive toward endogenous nucleophiles than azides[5]. The Solution: Because you are incorporating an azide via AzPhe, you are forced to use an alkyne-tag. To compensate for this inherently riskier orientation, you must tightly control the alkyne-fluorophore concentration. Lowering the alkyne-tag concentration to 2–5 μM significantly reduces non-specific signals[3].

Quantitative Optimization Parameters

To establish a self-validating system, ensure your reaction parameters fall within these empirically validated ranges.

ParameterSPAAC (Copper-Free)CuAAC (Copper-Catalyzed)Mechanistic Impact
Fluorophore Tag 5 – 10 μM DBCO/BCN2 – 5 μM Terminal AlkyneExceeding these limits drives first-order side reactions (thiol-yne or non-specific sticking)[3].
Thiol Blocking 10 – 50 mM IAMNot strictly requiredIAM completely abolishes cysteine-driven background in cyclooctynes[1].
Catalyst (CuSO4) N/A1 mMProvides the necessary Cu(II) precursor.
Ligand (THPTA) N/A2 – 5 mMStabilizes Cu(I), prevents ROS generation, and accelerates specific triazole formation[3].
Reducing Agent N/A10 – 15 mM Na-AscorbateReduces Cu(II) to Cu(I). Must be in 10x excess of Cu to prevent oxidative damage[4].

Validated Experimental Protocols

Every protocol must be a self-validating system. You must run a "No-UAA Control" (lysate from cells expressing the target protein but grown without AzPhe) in parallel. If your No-UAA control shows a signal, your background is chemical (reagent cross-reactivity), not biological.

Protocol A: High-Fidelity SPAAC Workflow (Thiol-Blocked)

Use this protocol when copper toxicity is a concern, but thiol-yne background must be eliminated.

  • Lysate Preparation: Lyse cells in a compatible buffer (e.g., 1% NP-40 in 100 mM Sodium Phosphate, pH 7.4). Avoid reducing agents like DTT or β -mercaptoethanol, as they will react with DBCO.

  • Thiol Alkylation (Critical Step): Add Iodoacetamide (IAM) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to cap all free peptidylcysteines[1].

  • Quenching: Quench excess IAM by adding 20 mM of free cysteine or glutathione for 10 minutes. (Failure to quench may lead to alkylation of downstream analytical reagents).

  • Click Reaction: Add the DBCO-fluorophore to a final concentration of 5 μM. Incubate end-over-end at room temperature for 2 hours.

  • Stringent Washing: Precipitate proteins using Chloroform/Methanol extraction. Resuspend the pellet in 1% SDS and boil for 5 minutes. This disrupts any hydrophobic interactions between the dye and the protein surface.

Protocol B: Optimized CuAAC Workflow

Use this protocol for maximum labeling efficiency in lysates where copper is tolerated.

  • Catalyst Pre-complexation (Critical Step): In a separate tube, mix 1 mM CuSO4 with 2 mM THPTA ligand (final concentrations). Incubate for 5 minutes. Causality: Pre-forming the Cu-ligand complex prevents free copper from binding non-specifically to histidine/cysteine residues on your proteins.

  • Reaction Assembly: To your cell lysate (1 mg/mL protein), add the alkyne-fluorophore (2–5 μM)[3].

  • Initiation: Add the pre-complexed CuSO4/THPTA mixture to the lysate.

  • Reduction: Immediately add Sodium Ascorbate to a final concentration of 15 mM[4].

  • Incubation: Incubate for 1 hour at room temperature, end-over-end.

  • Termination & Wash: Stop the reaction by adding EDTA (10 mM) to chelate the copper. Perform a Chloroform/Methanol precipitation to remove unreacted dye before SDS-PAGE analysis.

References

  • Click Chemistry in Proteomic Investigations. National Institutes of Health (NIH). 5

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. MDPI.3

  • Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. ACS Bioconjugate Chemistry. 1

  • Does nonspecific protein labeling exist in click chemistry reactions?. Lumiprobe. 2

  • Non-specific labelling with Click chemistry reaction?. ResearchGate. 4

Sources

Optimization

Ideal storage conditions to prevent degradation of D-azidophenylalanine CHA salt

Knowledge Base Article: KB-8291 System: Reagent Management & Quality Control Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Chemistry of D-Azidophenylalanine CHA Salt D-azi...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Article: KB-8291 System: Reagent Management & Quality Control Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemistry of D-Azidophenylalanine CHA Salt

D-azidophenylalanine is a critical non-canonical amino acid (ncAA) utilized extensively in bioorthogonal click chemistry, site-specific protein labeling, and advanced drug development. However, the azide functional group ( −N3​ ) is inherently a high-energy moiety. To counteract the instability and hygroscopicity of the free amino acid, it is synthesized and supplied as a cyclohexylamine (CHA) salt .

The CHA counterion forms a bulky, highly crystalline matrix that physically shields the azide group from ambient moisture, drastically reducing hydrolytic degradation. Despite this stabilization, the molecule remains highly susceptible to photolysis and thermal stress. This guide provides the authoritative framework for storing, handling, and troubleshooting D-azidophenylalanine CHA salt to ensure absolute experimental reproducibility.

Troubleshooting FAQs: Causality & Solutions

Q1: My D-azidophenylalanine CHA salt powder has developed a slight yellowish tint. Is it still viable for click chemistry? A: No, you should discard the batch or rigorously verify it via LC-MS before use. The yellowing is a macroscopic indicator of photodegradation . When exposed to ambient UV or visible light, the azide group undergoes photolysis, expelling nitrogen gas ( N2​ ) and generating a highly reactive, electron-deficient nitrene intermediate. This nitrene rapidly undergoes C-H or N-H insertion reactions with neighboring molecules, leading to inactive, cross-linked oligomers.

Q2: Why must I equilibrate the vial to room temperature before opening? A: Opening a cold vial (-20°C or -80°C) in a humid laboratory environment causes immediate condensation of atmospheric moisture onto the crystalline powder. While the CHA salt is less hygroscopic than the free acid, introduced water acts as a nucleophile over time, promoting slow hydrolysis of the amino acid backbone and destabilizing the salt bridge. Always allow the sealed vial to sit in a desiccator for 30–60 minutes prior to opening.

Q3: Are there explosion risks associated with storing this reagent? A: Under standard laboratory storage conditions, the CHA salt is stable. However, researchers must be aware of the intrinsic thermal hazards of azides. As documented by Richardson et al.[1], pure azidophenylalanine can behave like an explosive compound under differential scanning calorimetry (DSC) at elevated temperatures. The CHA salt mitigates this risk by increasing the molecular weight and lowering the mass percentage of the azide nitrogen, but bulk quantities should never be subjected to high heat, and long-term storage of large crystalline batches should be carefully monitored [2].

Q4: Can I store reconstituted stock solutions in aqueous buffers? A: It is highly discouraged for long-term storage. Aqueous environments accelerate the degradation of the azide group over time. For optimal preservation, reconstitute the powder in anhydrous DMSO, aliquot into single-use amber tubes, blanket with argon gas, and freeze at -80°C [3].

Quantitative Data: Optimal Storage Parameters

The following table summarizes the empirical storage conditions required to maintain >99% purity of D-azidophenylalanine CHA salt.

Storage StateTemperatureLight ExposureAtmosphereExpected Shelf Life
Bulk Powder (Long-Term) -20°C to -80°CAbsolute Dark (Amber/Foil)Desiccated (Argon/N2)24 - 36 months
Bulk Powder (Short-Term) 4°CAbsolute DarkDesiccated< 3 months
Reconstituted (DMSO) -80°CAbsolute Dark (Amber Vials)Argon Blanket6 - 12 months
Reconstituted (Aqueous) 4°CAbsolute DarkAmbient< 48 hours (Discard after)

Mechanistic Visualization

To understand why these storage conditions are mandatory, one must understand the degradation pathway. Light and heat are the primary catalysts for irreversible reagent loss.

DegradationPathway A D-azidophenylalanine CHA salt B UV/Vis Light or High Heat A->B C Photolysis / Thermal Cleavage B->C D Release of N2 Gas C->D E Reactive Nitrene Intermediate C->E F C-H / N-H Insertion (Crosslinking) E->F G Degraded / Inactive Reagent F->G

Mechanistic pathway of azide degradation via photolysis or thermal stress.

Experimental Methodology: Reconstitution & Self-Validating QC

To prevent degradation during the preparation of stock solutions, adhere to the following strict methodology. This protocol includes a self-validating Quality Control (QC) step to ensure the reagent's integrity before initiating expensive downstream click-chemistry workflows.

Step 1: Equilibration Transfer the sealed vial of D-azidophenylalanine CHA salt from -20°C to a vacuum desiccator at room temperature. Allow 45 minutes for complete thermal equilibration to prevent moisture condensation.

Step 2: Low-Light Handling Turn off overhead fluorescent lights. Conduct all weighing and transfer steps under dim, indirect lighting or utilizing a red-light darkroom lamp to prevent photolysis.

Step 3: Anhydrous Reconstitution Weigh the desired mass and immediately dissolve in anhydrous, amine-free DMSO to create a 100 mM master stock. Causality note: Amine-free DMSO is required to prevent unwanted side reactions with the carboxylic acid moiety during subsequent activation steps.

Step 4: Aliquoting and Inert Gas Blanketing Filter-sterilize the solution through a 0.22 µm PTFE syringe filter into pre-chilled, single-use amber microcentrifuge tubes. Gently blow a stream of Argon or high-purity N2​ gas over the liquid surface for 3 seconds before capping to displace reactive oxygen and ambient moisture.

Step 5: Self-Validating QC Check (LC-MS) Before freezing the aliquots, extract 1 µL of the master stock and dilute in 50% Methanol/Water for rapid LC-MS analysis.

  • Validation: A dominant peak at m/z 207.1 (representing the free D-azidophenylalanine [M+H]+ minus the CHA salt) confirms successful preparation.

  • Failure State: The presence of a peak at m/z 179.1 indicates the loss of N2​ (nitrene formation) and confirms photolytic/thermal degradation. If this peak is >2% of the total ion count, discard the batch.

Step 6: Cryopreservation Flash-freeze the validated amber aliquots in liquid nitrogen and transfer to -80°C for long-term storage.

StorageWorkflow S1 Receive Bulk Powder (Dry Ice / Cold Pack) S2 Store Intact at -20°C (Desiccated) S1->S2 S3 Equilibrate to RT (Before Opening) S2->S3 S4 Weigh in Low-Light Environment S3->S4 S5 Reconstitute in Solvent (e.g., DMSO) S4->S5 S6 Aliquot into Amber Vials S5->S6 S7 Argon/N2 Blanket & Store at -80°C S6->S7

Optimal handling and workflow for long-term preservation of azido amino acids.

References

  • Richardson, M. B., et al. (2018). "Inexpensive, Scalable Synthesis of Azidophenylalanine for the Generation of Clickable Proteins." The Journal of Organic Chemistry. Available at:[Link]

  • Johns Hopkins University Laboratory Safety. (2018). "Warning: Azidophenylalanine." JHU Lab Safety Blog. Available at:[Link]

  • ResearchGate Scientific Community. (2024). "Which condition storage is suitable for azide-labelled protein/peptide?" ResearchGate Q&A. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide to Photo-Crosslinking Efficiency: D-Azidophenylalanine vs. p-Benzoylphenylalanine

As a Senior Application Scientist, I frequently observe researchers struggling to select the optimal photo-crosslinker for mapping protein-protein interactions (PPIs) or identifying transient binding partners. The choice...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers struggling to select the optimal photo-crosslinker for mapping protein-protein interactions (PPIs) or identifying transient binding partners. The choice between an aryl azide—such as D-p-azidophenylalanine (D-pAzF)—and a benzophenone—such as p-benzoylphenylalanine (pBpa)—fundamentally alters the success rate of covalent capture[1].

While L-enantiomers are standard for in vivo genetic code expansion (GCE), the D-enantiomer D-p-azidophenylalanine is heavily favored in solid-phase peptide synthesis (SPPS) to confer protease resistance while maintaining identical photochemical reactivity[2]. This guide dissects the mechanistic causality, efficiency metrics, and self-validating protocols required to master these two powerful crosslinkers.

Mechanistic Causality: Why Efficiency Differs

The crosslinking efficiency of a probe is not merely a function of its binding affinity; it is governed by the photophysics of its reactive moiety.

  • D-Azidophenylalanine (Aryl Azide): Upon UV irradiation at ~254–302 nm, the aryl azide rapidly extrudes nitrogen gas to form a highly reactive singlet nitrene. If a target bond (C-H or N-H) is within ~3-4 Å, it inserts to form a covalent linkage. However, this process is irreversible . If the nitrene does not immediately encounter a target, it undergoes rapid solvent quenching (reacting with water) or ring expansion, rendering it permanently inactive. Consequently, while D-pAzF is highly reactive and less sterically bulky, its overall crosslinking yield is often limited by this "one-shot" mechanism and solvent competition[3].

  • p-Benzoylphenylalanine (Benzophenone): Irradiation at ~350–365 nm excites the benzophenone into a triplet diradical state. This diradical preferentially abstracts a hydrogen atom from a nearby C-H bond (favoring Met, Leu, or Pro residues) to form a new C-C bond. Crucially, this activation is reversible . If no suitable C-H bond is in proximity, the diradical relaxes back to its ground state without being quenched by water. This allows for prolonged or repeated irradiation, cumulatively driving the crosslinking yield higher—often exceeding 50% in optimized systems[3].

Photochemical_Pathways cluster_pAzF D-Azidophenylalanine (Aryl Azide) cluster_pBpa p-Benzoylphenylalanine (Benzophenone) A1 Ground State (Aryl Azide) A2 Singlet Nitrene (Highly Reactive) A1->A2 UV 254nm A3 Covalent Linkage (C-H / N-H Insertion) A2->A3 Target Proximity A4 Solvent Quenching (Inactive) A2->A4 H2O (Irreversible) B1 Ground State (Benzophenone) B2 Triplet Diradical (Excited State) B1->B2 UV 365nm B2->B1 Relaxation (Reversible) B3 Covalent Linkage (C-H Insertion) B2->B3 Target Proximity

Photochemical activation pathways of D-pAzF and pBpa highlighting reversibility and quenching.

Quantitative Comparison of Crosslinking Efficiency

The following table synthesizes quantitative data from comparative studies on crosslinking efficiency. While pBpa generally outperforms pAzF in total yield, pAzF remains essential for mapping sterically constrained pockets where the bulky benzophenone cannot fit[3].

FeatureD-p-Azidophenylalanine (D-pAzF)p-Benzoylphenylalanine (pBpa)
Reactive Group Aryl AzideBenzophenone
Activation Wavelength 254 nm – 302 nm350 nm – 365 nm
Reactive Intermediate Singlet/Triplet NitreneTriplet Diradical
Activation Reversibility Irreversible (Solvent Quenched)Reversible (Relaxes to Ground State)
Typical Crosslinking Yield 5% – 20% (Highly dependent on geometry)30% – >50% (Cumulative over time)
Target Preference Non-specific (C-H, N-H, heteroatoms)C-H bonds (Met, Leu preferred)
Steric Bulk Low (Similar to Tyrosine)High (Requires larger binding pocket)
Cellular Toxicity (UV) High (Due to short-wave UV requirement)Low (Long-wave UV is well-tolerated)

Self-Validating Experimental Protocols

To ensure trustworthiness, every crosslinking experiment must operate as a self-validating system. This requires strict internal controls: a non-irradiated control (to rule out non-specific aggregation) and a competition assay (to prove specific binding).

Protocol 1: Solid-Phase Synthesis & Crosslinking with D-pAzF Peptides

Causality Check: Utilizing D-amino acids prevents proteolytic degradation during complex lysate incubations, ensuring the probe remains fully intact until the moment of UV activation[2].

  • Probe Synthesis: Incorporate Fmoc-D-pAzF-OH during standard Fmoc solid-phase peptide synthesis (SPPS). Cleave and purify via HPLC in the dark to prevent premature photolysis.

  • Complex Formation: Incubate 1 µM D-pAzF peptide with 5 µM target protein in binding buffer (e.g., PBS, pH 7.4) for 30 minutes at 4°C.

    • Self-Validation Step: Prepare a parallel sample with a 50-fold excess of unlabeled, non-crosslinking peptide to competitively inhibit specific interactions.

  • UV Irradiation: Transfer samples to a 96-well plate on ice. Irradiate at 254 nm for exactly 5 minutes using a handheld UV lamp at a distance of 5 cm.

    • Causality Check: Ice prevents thermal denaturation, while the short 5-minute window minimizes UV-induced protein damage associated with 254 nm light.

  • Analysis: Boil samples in SDS loading buffer and resolve via SDS-PAGE. Crosslinked complexes will appear as a higher molecular weight band (Target + Peptide mass) that is strictly absent in the non-irradiated and competitor-treated lanes.

Protocol 2: In Vivo Crosslinking with pBpa via Genetic Code Expansion

Causality Check: pBpa's reversible activation allows for longer irradiation times at a safer wavelength (365 nm), making it ideal for capturing transient in vivo interactions without destroying cellular integrity[4].

  • Plasmid Co-transfection: Co-transfect mammalian cells with a plasmid encoding the protein of interest (POI) containing an amber stop codon (TAG) and a plasmid encoding the orthogonal pBpa-specific aminoacyl-tRNA synthetase/tRNA pair.

  • UAA Incorporation: Grow cells in media supplemented with 1 mM pBpa for 24-48 hours.

    • Self-Validation Step: Maintain a control culture without pBpa to ensure the POI is truncated at the TAG site, proving the strict orthogonality of the translation system.

  • UV Irradiation: Wash cells with PBS to remove free pBpa. Irradiate live cells at 365 nm for 30–60 minutes on ice.

  • Lysis and Enrichment: Lyse cells using RIPA buffer. Immunoprecipitate the POI using an affinity tag (e.g., FLAG or His-tag).

  • Mass Spectrometry (XL-MS): Digest the enriched complex with trypsin and analyze via LC-MS/MS to identify the crosslinked partner and the exact site of insertion.

Workflow Step1 1. Probe Preparation SPPS (D-pAzF) or GCE (pBpa) Step2 2. Complex Formation Incubation with Target Step1->Step2 Step3 3. UV Irradiation 254nm (5 min) or 365nm (30 min) Step2->Step3 Step4 4. Affinity Enrichment Immunoprecipitation Step3->Step4 Step5 5. Detection & Validation SDS-PAGE, Western Blot, LC-MS/MS Step4->Step5

Self-validating experimental workflow for photo-crosslinking and downstream analysis.

References

  • Biopolymers (PubMed). Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction. Available at: [Link]

  • ACS Publications. Mass Spectrometry-Based Protein Complex Profiling in Time and Space. Available at: [Link]

  • Iris Biotech GmbH. H-D-Phe(4-N3)-OHHCl (D-p-azidophenylalanine hydrochloride) Safety Data & Specifications.* Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation of D-azidophenylalanine Incorporation in Peptides

Authored for Researchers, Scientists, and Drug Development Professionals The site-specific incorporation of non-canonical amino acids (ncAAs) has unlocked powerful new strategies in chemical biology and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) has unlocked powerful new strategies in chemical biology and drug development.[1][2] Among the most versatile of these is D-azidophenylalanine (AzF), an analog of phenylalanine bearing a bioorthogonal azide group.[3] This small, chemically unique handle enables "click" chemistry reactions, facilitating the attachment of various molecules for protein functionalization, and serves as a photo-crosslinking agent to capture protein-protein interactions.[3][4]

However, the promise of these applications hinges on a critical prerequisite: unequivocally verifying that AzF has been incorporated into the target protein with high fidelity and at the correct position.[5][6] Mass spectrometry (MS) is the definitive tool for this validation. This guide provides an in-depth comparison of MS-based strategies, explaining the causality behind experimental choices to empower researchers to select the optimal method for their specific needs.

The Challenge: The Azide Moiety in the Mass Spectrometer

The defining feature of AzF, its azide group (-N₃), is also its greatest challenge during MS analysis. The azide is a labile functional group. During the energetic processes of ionization and fragmentation, it is prone to a characteristic neutral loss of dinitrogen (N₂), which has a monoisotopic mass of 28.006 Da. While this neutral loss can be a diagnostic indicator of AzF's presence within a peptide, it complicates the primary goal of pinpointing its exact location. The energy directed toward cleaving the azide often comes at the expense of fragmenting the peptide backbone, leading to spectra that confirm incorporation but fail to provide localization.

Comparative Analysis of MS/MS Fragmentation Techniques

The choice of fragmentation method is the most critical decision in designing a validation experiment. Each technique interacts with the peptide precursor ion differently, yielding distinct fragmentation patterns that vary in their ability to retain the labile azide group and provide comprehensive sequence information.

Collision-Induced Dissociation (CID)

CID is the most common fragmentation technique. It involves accelerating precursor ions and colliding them with an inert gas. This collision increases the ion's internal energy, leading to fragmentation, primarily at the peptide amide bonds, producing b- and y-type fragment ions.[7][8]

  • Mechanism & Causality: In AzF-containing peptides, the high vibrational energy induced by CID often favors the cleavage of the weakest bonds. The bond attaching the azide group is relatively labile, making the neutral loss of N₂ a highly favorable fragmentation pathway. This can result in a dominant peak in the MS/MS spectrum corresponding to the precursor ion minus 28.006 Da, with limited backbone fragmentation.

  • Advantages: Widely available on most mass spectrometers, robust, and fast.[9] It is excellent for quickly screening for the presence of AzF incorporation by looking for the characteristic neutral loss.

  • Limitations: Poor at definitive site localization due to the dominance of the neutral loss pathway, which can suppress the generation of a complete series of b- and y-ions needed for sequencing.[7]

Higher-Energy C-trap Dissociation (HCD)

HCD is a beam-type CID technique available on Orbitrap mass spectrometers.[8] It involves fragmentation in a higher-pressure HCD cell before ions are passed to the C-trap for analysis.

  • Mechanism & Causality: HCD provides a higher energy deposition over a shorter timescale compared to traditional ion trap CID.[7] This can lead to more diverse fragmentation pathways. While the neutral loss of the azide group is still a prominent feature, the increased energy often results in a richer series of backbone b- and y-ions compared to CID.[10][11]

  • Advantages: Often produces more informative spectra than CID, with better sequence coverage alongside the diagnostic neutral loss.[11] The high-resolution and high-mass-accuracy fragment ions generated in an Orbitrap analyzer aid in confident identification.

  • Limitations: The neutral loss can still be a major ion, potentially complicating spectra and, in some cases, still leaving ambiguity in localization if key backbone fragments are missing.

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method, meaning it is a radical-driven process that is not dependent on vibrational energy. It involves the transfer of an electron to a multiply charged precursor ion, which induces fragmentation along the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions.[7]

  • Mechanism & Causality: Because ETD does not rely on heating the ion, labile modifications like phosphorylation—and crucially, the azide group on AzF—are often preserved on the fragment ions.[7][12] The fragmentation occurs along the backbone, providing direct evidence of the amino acid sequence while keeping the AzF side chain intact.

  • Advantages: This is the gold-standard method for unambiguous site localization of AzF.[7] It preserves the modification, allowing the mass difference to be pinpointed to a specific residue in the c- and z-ion series.

  • Limitations: ETD is most efficient for peptides with higher charge states (≥3+).[11] It can have a slower scan rate compared to CID/HCD and may produce less fragmentation for shorter, doubly-charged peptides.

Data Presentation: Comparison of Fragmentation Techniques

FeatureCollision-Induced Dissociation (CID)Higher-Energy C-trap Dissociation (HCD)Electron-Transfer Dissociation (ETD)
Primary Fragment Ions b, yb, yc, z
AzF Site Localization Poor to Moderate; often ambiguousModerate to Good; improved over CIDExcellent; considered the gold standard
Key Spectral Feature Dominant neutral loss of N₂ (-28.006 Da)Significant neutral loss of N₂; improved b/y ion seriesPreservation of AzF on c/z fragment ions
Precursor Charge State Efficient for 2+ and 3+Efficient for 2+ and 3+Most efficient for ≥3+
Instrumentation Widely available (Ion Traps, Q-TOFs)Thermo Scientific Orbitrap instrumentsAvailable on many high-end instruments
Primary Use Case Rapid screening for incorporationConfirmation with moderate localizationUnambiguous site localization

Experimental Workflow & Protocols

A successful validation experiment requires careful execution from sample preparation through data analysis.

Diagram: General MS Workflow for AzF Validation

General MS Workflow for AzF Validation cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis p1 Protein Expression with AzF p2 Protein Purification p1->p2 p3 Proteolytic Digestion (e.g., Trypsin) p2->p3 a1 LC-MS/MS Analysis (CID, HCD, and/or ETD) p3->a1 Peptide Mixture a2 Database Search (with variable modification) a1->a2 a3 Manual Spectra Validation a2->a3 a4 Confirmation of Incorporation & Site a3->a4 Identified Peptides Conceptual MS/MS Fragmentation of an AzF-Peptide cluster_cid CID / HCD (Vibrational) cluster_etd ETD (Radical-Driven) Peptide H-Gly-Ala-AzF-Leu-Lys-OH CID_Fragments b- and y-ions (often incomplete series) Peptide->CID_Fragments ETD_Fragments c- and z-ions (complete series) Peptide->ETD_Fragments Neutral_Loss Dominant Neutral Loss [M-N₂]⁺ CID_Fragments->Neutral_Loss competing pathway Result_CID Localization: AMBIGUOUS Neutral_Loss->Result_CID Preserved_Mod AzF side chain preserved on fragments ETD_Fragments->Preserved_Mod Result_ETD Localization: CONFIDENT Preserved_Mod->Result_ETD

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Safety & Regulatory Compliance

Safety

D-azidophenylalanine CHA salt proper disposal procedures

Comprehensive Operational & Disposal Guide for D-Azidophenylalanine CHA Salt D-Azidophenylalanine cyclohexylamine (CHA) salt is a highly specialized unnatural amino acid utilized extensively in bioorthogonal chemistry (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Guide for D-Azidophenylalanine CHA Salt

D-Azidophenylalanine cyclohexylamine (CHA) salt is a highly specialized unnatural amino acid utilized extensively in bioorthogonal chemistry (CuAAC click chemistry) and photoaffinity labeling[][2]. While its azido (-N3) functional group is invaluable for targeted biomolecular conjugation, it introduces severe laboratory hazards, including acute toxicity and explosive decomposition[3][4].

This guide provides drug development professionals and researchers with a rigorous, self-validating operational framework for the safe handling, deactivation, and disposal of D-azidophenylalanine CHA salt.

Chemical Profile & Hazard Causality

To handle azide compounds safely, one must understand the thermodynamic vulnerabilities of the azido group. The stability of an organic azide is dictated by its Carbon-to-Nitrogen ratio. The established safety rule dictates that the ratio of (Carbon + Oxygen) / Nitrogen must be ≥ 3 to prevent explosive decomposition from external energy inputs (heat, light, or pressure)[5].

The Role of the CHA Salt: D-azidophenylalanine in its free acid form (C9H10N4O2) has a (C+O)/N ratio of 2.75. Because this falls below the safety threshold of 3, the free amino acid is highly sensitive and potentially explosive[5]. However, commercial formulation as a Cyclohexylamine (CHA) salt (adding C6H13N) increases the total molecular formula to C15H23N5O2. This strategic salt formation raises the (C+O)/N ratio to 3.4 , crossing the safety threshold. This stabilizes the compound, drastically reducing shock sensitivity while preserving the bioorthogonal reactivity of the azide group[5][6].

Table 1: Physicochemical & Safety Metrics
MetricValueCausality / Operational Impact
Molecular Formula C15H23N5O2 (Salt)Determines the stabilization ratio.
(C+O)/N Ratio (Free Acid) 2.75< 3 indicates explosive potential; requires stringent handling[5].
(C+O)/N Ratio (CHA Salt) 3.40> 3 indicates enhanced stability; safer for standard laboratory use[5].
Storage Temperature ≤ -20 °CPrevents thermal decomposition of the azido group; store in darkness[4][5].
Safe Disposal pH > 9.0Prevents protonation into highly toxic, volatile hydrazoic acid (HN3)[5].
Deactivation Reagent Eq. 1.1 - 1.5 eqEnsures complete Staudinger reduction of the azide to a safe amine[7][8].

Operational Safety & Incompatibility

When designing experimental workflows involving D-azidophenylalanine CHA salt, standard operating procedures must be adapted to prevent the accidental synthesis of secondary explosive compounds.

Table 2: Incompatibility Matrix & Mechanistic Causality
Incompatible AgentMechanistic ConsequencePreventative Action
Brønsted Acids Protonates the azide to form Hydrazoic Acid (HN3), a highly toxic and explosive gas[5][9].Maintain waste pH > 9. Never co-mingle azide waste with acid waste streams[5][10].
Halogenated Solvents (e.g., DCM, Chloroform)Reacts with azides to form di-azidomethane and tri-azidomethane, which are explosively unstable[4][10].Use alternative solvents (e.g., THF, MTBE, DMSO, Water) for reactions and extractions[4][7].
Metals (Spatulas, Containers)Forms highly shock-sensitive and friction-sensitive metal azide salts[5][10].Use only plastic/ceramic spatulas and polyethylene/polypropylene waste containers[3][4].

Disposal & Deactivation Protocols

Azide waste must never be poured down the drain. Reaction with copper or lead plumbing will build up highly explosive metal azide salts over time[9]. Depending on the state of your waste, utilize one of the following two self-validating disposal methods.

Method A: Direct Segregation (For Intact Stock or High-Concentration Solutions)
  • Segregation: Collect azide waste in clearly labeled, non-metallic containers (polypropylene or polyethylene)[3][5].

  • pH Validation: Use pH test strips to verify that the waste solution is maintained at pH > 9 at all times. If necessary, adjust with dilute NaOH[5][9].

  • Disposal: Submit the segregated, basic waste to your institution's Environmental Health & Safety (EH&S) department as "Extremely Hazardous Waste"[5][10].

Method B: Chemical Deactivation via Staudinger Reduction (For Dilute Reaction Waste ≤ 5%)

To eliminate the explosive and toxic risks of the azide group before final disposal, the azide can be chemically reduced to a stable amine using Triphenylphosphine (PPh3) or Tris(2-carboxyethyl)phosphine (TCEP)[7][11].

Step-by-Step Methodology:

  • Setup: Transfer the dilute azide waste to a round-bottom flask equipped with a magnetic stir bar. Place the flask in a certified fume hood behind a blast shield[5][7].

  • Reagent Preparation: Prepare a solution of PPh3 (dissolved in THF or MTBE) or TCEP (for aqueous waste) at 1.1 to 1.5 molar equivalents relative to the azide content[7][11]. Causality: Excess phosphine ensures the complete reduction of the azide to an aza-ylide intermediate, which then hydrolyzes to a primary amine[8].

  • Controlled Addition: Slowly and continuously add the phosphine solution to the azide waste over 30-45 minutes[7].

  • Self-Validation (Visual Cue): Monitor the solution closely. The reduction process immediately releases equimolar nitrogen gas (N2). Vigorous bubbling validates that the deactivation is actively occurring [7].

  • Completion Verification: Stir the mixture at room temperature until all gas evolution completely ceases (typically 2 to 16 hours). Self-Validation: Perform a TLC spot test to confirm the total disappearance of the azide starting material[7][8].

  • Final Disposal: The resulting amine and phosphine oxide mixture is no longer an azide hazard. Adjust the pH to 6-9 and dispose of the mixture in the standard organic/aqueous hazardous waste stream[7][9].

Emergency Spill Procedures

  • Solid Spills: Do NOT sweep the powder, as the friction can trigger decomposition. Gently cover the spill with a damp cloth to suppress dust formation. Wipe up carefully while wearing Silver Shield gloves, and place all materials into a non-metallic container[5][9].

  • Liquid Spills: Absorb with inert, non-combustible spill pads. Clean the surface with soap and slightly basic water. Dispose of all contaminated disposables as Extremely Hazardous Waste[5].

Process Visualization

AzideDisposal Start D-Azidophenylalanine Waste Stream Check Assess Waste Concentration Start->Check Direct Intact Stock / > 5% Conc. Direct EH&S Disposal Check->Direct High Conc. Deact Dilute Waste (<= 5%) Chemical Deactivation Check->Deact Low Conc. pHCheck Adjust & Verify pH > 9 (Prevents HN3 Gas) Direct->pHCheck AddReagent Add PPh3 or TCEP (1.1 - 1.5 Equivalents) Deact->AddReagent NonMetal Store in Non-Metal Container (Prevents Metal Azides) pHCheck->NonMetal Observe Observe N2 Gas Evolution (Self-Validating Metric) AddReagent->Observe Complete Azide Reduced to Amine Dispose as Standard Organic Waste Observe->Complete Gas Evolution Ceases

Workflow for the safe evaluation, deactivation, and disposal of D-azidophenylalanine waste streams.

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Handling

Personal protective equipment for handling D-azidophenylalanine CHA salt

Comprehensive Safety and Operational Guide for Handling D-Azidophenylalanine CHA Salt Executive Summary D-azidophenylalanine CHA (cyclohexylamine) salt is a critical non-canonical amino acid utilized in bioorthogonal cli...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling D-Azidophenylalanine CHA Salt

Executive Summary

D-azidophenylalanine CHA (cyclohexylamine) salt is a critical non-canonical amino acid utilized in bioorthogonal click chemistry, specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While the cyclohexylamine (CHA) salt formulation significantly improves the compound's benchtop stability, solubility, and crystalline handling properties[1], the presence of the energy-rich azide group (-N 3​ ) dictates stringent safety and logistical protocols. This guide provides researchers and drug development professionals with a self-validating operational framework for handling this compound safely.

Hazard Profile & Mechanistic Causality

To implement an effective safety protocol, one must first understand the underlying chemical causality of the hazards associated with this compound:

  • Azide Reactivity & The "Rule of Six" : Organic azides can be heat- and shock-sensitive. To evaluate stability, chemists rely on the "Rule of Six" and atomic ratios. D-azidophenylalanine (C 9​ H 10​ N 4​ O 2​ ) contains 9 carbons, 2 oxygens, and 4 nitrogens (excluding the CHA salt). While its (NC​+NO​)/NN​ ratio is 2.75 (slightly below the ideal ≥3 threshold), it comfortably satisfies the "Rule of Six" (having >6 carbons per energetic azide group). This renders the bulk powder relatively stable under standard laboratory conditions[2][3].

  • Metal-Azide Complexation : The primary catastrophic risk occurs if the azide contacts heavy transition metals (e.g., copper, lead, brass). Friction or prolonged contact can form highly unstable, friction-sensitive metal azides[3][4].

  • Toxicological Profile : The compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[5][6]. The cyclohexylamine (CHA) counter-ion contributes significantly to its dermal and mucosal irritant properties.

The Personal Protective Equipment (PPE) Ecosystem

Do not treat PPE as a passive checklist; treat it as an integrated ecosystem designed to mitigate specific mechanistic failures during handling.

PPE CategorySpecificationMechanistic Causality & Justification
Eye/Face Protection ANSI Z87.1 / EN 166 Chemical Splash Goggles.Prevents ocular exposure to highly irritating CHA salt dust. A face shield is required if performing pressurized click reactions[2].
Hand Protection Double-layered Nitrile Gloves (Min. 5 mil thickness).Azides can absorb through the skin. Double gloving provides a fail-safe against micro-tears during rigorous synthetic workflows[2].
Body Protection Flame-Resistant (FR) Lab Coat & Chemical Apron.Due to the energetic nature of azides, an FR coat mitigates secondary fire risks if an unexpected energetic decomposition occurs[7].
Respiratory Certified Chemical Fume Hood (Face velocity 0.4–0.6 m/s).Prevents inhalation of irritant dust (H335). If weighing outside a hood is absolutely necessary, an N95/P100 particulate respirator is mandatory[5].

Operational Workflow & Handling Protocols

G Hazard Hazard: D-Azidophenylalanine CHA Salt PPE Required PPE Ecosystem Hazard->PPE Ops Operational Workflow Hazard->Ops Spill Spill & Disposal Hazard->Spill Eye Goggles / Face Shield (Prevents ocular irritation) PPE->Eye Skin FR Lab Coat & Nitrile Gloves (Prevents dermal absorption) PPE->Skin Resp Fume Hood / N95 (Prevents inhalation) PPE->Resp Weigh Weighing (Use non-metal spatulas) Ops->Weigh React Click Reaction (Avoid acids & DCM) Ops->React Waste Segregated Azide Waste (No heavy metals) Spill->Waste

Workflow mapping hazards to PPE, operations, and disposal for D-azidophenylalanine CHA salt.

Protocol 1: Safe Weighing and Transfer

Causality: Friction and static electricity are the primary initiators of azide decomposition. Metal tools introduce the risk of trace metal-azide formation.

  • Environmental Setup : Clear the fume hood of any unnecessary chemicals, especially strong acids and halogenated solvents[7].

  • Tool Selection (Self-Validating Step) : Select a PTFE, ceramic, or static-free plastic spatula. Validation: Touch the spatula to a magnetic stir bar. If it reacts, or if it is visually metallic, reject it immediately to prevent metal-azide complexation[3][4].

  • Static Elimination : Pass the sealed container through an anti-static ionizer bar before opening to prevent powder aerosolization.

  • Transfer : Gently transfer the required mass into a pre-tared, anti-static weigh boat. Do not scrape, grind, or apply heavy friction to the crystalline powder[4].

Protocol 2: Reaction Setup (Click Chemistry Context)

Causality: Solvents and pH dictate the transient stability of the azide during the reaction.

  • Solvent Verification (Self-Validating Step) : Dissolve the D-azidophenylalanine CHA salt in an approved solvent (e.g., DMF, DMSO, or aqueous buffers). Validation: Cross-reference your solvent against a prohibited list. If dichloromethane (DCM) or chloroform is present, halt the process immediately. Halogenated solvents react with azides to form highly explosive di- and tri-azidomethane[3][7].

  • pH Control : Ensure the reaction mixture remains neutral or basic. Never mix azides with strong acids, as this generates hydrazoic acid (HN 3​ )—a highly toxic, volatile, and explosive gas[3][4].

  • Catalyst Addition : If performing CuAAC, add the Cu(I) catalyst only after the azide is fully dissolved and diluted in the solvent. This prevents the formation of localized, highly concentrated copper-azide intermediates.

Spill Response & Waste Disposal Plans

Protocol 3: Spill Mitigation
  • Evacuate & Assess : If a spill >5 grams occurs outside a fume hood, evacuate the immediate area and allow aerosols to settle.

  • Wet the Spill (Self-Validating Step) : Never sweep dry azide powders. Dry sweeping generates static and aerosols[5]. Gently mist the spill with water or cover it with damp absorbent pads. Validation: Visually confirm the entire spilled powder mass is saturated and darkened by moisture before proceeding[4].

  • Collection : Use a plastic dustpan and plastic scraper (no metal) to collect the damp material[4].

  • Decontamination : Wash the area thoroughly with copious amounts of water and a mild, non-acidic detergent.

Protocol 4: Waste Disposal
  • Segregation : Place waste in a dedicated, clearly labeled "Organic Azide Waste" container[2].

  • Incompatibility Check (Self-Validating Step) : Ensure the waste container contains NO acidic waste and NO heavy metal waste[7]. Validation: Use a pH test strip on the liquid waste currently in the container; if the pH is <7, do not add the azide waste.

  • Container Material : Use high-density polyethylene (HDPE) containers. Never use metal cans or containers with metal caps/fittings.

Sources

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